L-Alanine-d3-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
deuterio (2S)-2-(dideuterioamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i/hD3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-QTTZAROQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])[C@@H](C)C(=O)O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of L-Alanine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and metabolic significance of L-Alanine-d3. Designed for a scientific audience, this document delves into the core characteristics of this isotopically labeled amino acid, offering detailed experimental protocols and visual representations of key pathways and workflows.
Core Chemical and Physical Properties
L-Alanine-d3, also known as (S)-2-Aminopropanoic-3,3,3-d3 acid, is a deuterated form of the non-essential amino acid L-Alanine. The replacement of the three hydrogen atoms on the methyl group with deuterium introduces a stable, non-radioactive isotopic label. This makes it an invaluable tool for a range of analytical and metabolic studies, particularly in mass spectrometry and NMR spectroscopy.
Table 1: General and Chemical Properties of L-Alanine-d3
| Property | Value | References |
| IUPAC Name | (2S)-2-amino-3,3,3-trideuteriopropanoic acid | [1] |
| Molecular Formula | C₃H₄D₃NO₂ | [2] |
| Linear Formula | CD₃CH(NH₂)COOH | [3][4] |
| Molecular Weight | 92.11 g/mol | [1][2][4][5] |
| CAS Number | 63546-27-0 | [1][2][3][4][5] |
| Isotopic Purity | ≥99 atom % D | [3][5][6] |
| Chemical Purity | ≥98% | [4][7] |
| Mass Shift | M+3 | [3][5] |
Table 2: Physical and Spectroscopic Properties of L-Alanine-d3
| Property | Value | References |
| Appearance | White solid | [2][3][6] |
| Melting Point | 314.5 °C (decomposes) | [3][5] |
| Solubility | 5 mg/mL in PBS (pH 7.2) | [2] |
| Optical Activity | [α]25/D +14.5°, c = 2 in 1 M HCl | [3][5] |
| Storage Temperature | Room temperature, away from light and moisture | [4] |
Applications in Research and Drug Development
L-Alanine-d3 serves as a crucial tool in several research domains due to its nature as a stable isotope-labeled internal standard and metabolic tracer.
-
Metabolic Studies: It is frequently used for in-vivo measurements of glucose and alanine metabolism, particularly in studies related to diabetes.[2][8] The glucose-alanine cycle, a key pathway for transporting nitrogen from muscle to the liver, can be effectively traced using L-Alanine-d3.[2]
-
Mass Spectrometry (MS): In quantitative proteomics and metabolomics, L-Alanine-d3 is an ideal internal standard for the quantification of its unlabeled counterpart, L-Alanine, by GC- or LC-MS.[2] Its distinct mass shift of +3 Da allows for clear differentiation from endogenous L-Alanine.[3][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium labeling in L-Alanine-d3 is useful in biomolecular NMR for probing the structure, dynamics, and binding of biological macromolecules.[4]
Experimental Protocols
The following are detailed methodologies for key experiments involving L-Alanine-d3.
This protocol outlines the use of L-Alanine-d3 as an internal standard for the accurate quantification of L-Alanine in a biological matrix (e.g., plasma, cell culture media).
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of L-Alanine in a suitable solvent (e.g., 0.1 M HCl).
-
Prepare a 1 mg/mL stock solution of L-Alanine-d3 (internal standard) in the same solvent.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the L-Alanine stock solution to create a series of calibration standards with concentrations ranging from the expected physiological range of the samples.
-
Spike a fixed concentration of the L-Alanine-d3 internal standard into each calibration standard.
-
-
Sample Preparation:
-
Thaw biological samples on ice.
-
Perform protein precipitation by adding a cold organic solvent (e.g., methanol or acetonitrile) in a 3:1 or 4:1 ratio (solvent:sample).
-
Vortex thoroughly and incubate at -20°C for at least 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and add the same fixed concentration of the L-Alanine-d3 internal standard.
-
-
LC-MS Analysis:
-
Inject the prepared standards and samples onto an appropriate LC column (e.g., a HILIC column for polar metabolites).
-
Use a mobile phase gradient suitable for separating amino acids.
-
Set the mass spectrometer to monitor the specific mass-to-charge ratios (m/z) for both L-Alanine and L-Alanine-d3.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (L-Alanine) and the internal standard (L-Alanine-d3).
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the L-Alanine standards.
-
Determine the concentration of L-Alanine in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
This protocol describes a method to trace the flow of alanine in a cellular model using L-Alanine-d3.
-
Cell Culture:
-
Culture cells (e.g., hepatocytes or myocytes) in standard growth medium to the desired confluency.
-
On the day of the experiment, replace the standard medium with a medium containing a known concentration of L-Alanine-d3. The concentration should be physiologically relevant.
-
-
Time-Course Experiment:
-
Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the uptake and metabolism of L-Alanine-d3.
-
-
Metabolite Extraction:
-
At each time point, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold PBS.
-
Add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them from the plate.
-
Collect the cell lysate and incubate at -20°C for 15 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
For GC-MS analysis, derivatize the dried metabolites to increase their volatility (e.g., using silylation reagents like MTBSTFA).
-
For LC-MS analysis, reconstitute the dried extract in a suitable solvent.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples to identify and quantify metabolites that have incorporated the deuterium label from L-Alanine-d3. This can include pyruvate, lactate, and intermediates of the TCA cycle.
-
-
Data Analysis:
-
Analyze the mass spectra to determine the extent of deuterium incorporation into downstream metabolites.
-
This provides insights into the flux through the glucose-alanine cycle and related pathways.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to L-Alanine-d3.
Caption: Workflow for a metabolic tracing experiment using L-Alanine-d3.
Caption: The Glucose-Alanine Cycle, a key metabolic pathway studied using L-Alanine-d3.
Caption: Logical relationship of L-Alanine-d3 to its applications and analytical techniques.
References
- 1. L-Alanine-3,3,3-d3 | C3H7NO2 | CID 12205391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. L-Alanine-3,3,3-d3 99 atom % D | 63546-27-0 [sigmaaldrich.com]
- 4. L-Alanine (3,3,3-Dâ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. L -Alanine-3,3,3-d3 D 99atom 63546-27-0 [sigmaaldrich.com]
- 6. DL-Alanine-3,3,3-d3 | CymitQuimica [cymitquimica.com]
- 7. L-Alanine-ð-Fmoc (3,3,3-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-7316-1 [isotope.com]
- 8. labmix24.com [labmix24.com]
L-Alanine-d3: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of L-Alanine-d3, a deuterated stable isotope of the non-essential amino acid L-alanine. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental applications, and relevant biochemical pathways.
Core Compound Specifications
L-Alanine-d3, also known as (S)-2-Aminopropanoic-3,3,3-d3 acid, is a valuable tool in metabolic research and analytical chemistry. Its key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 63546-27-0 | [1][2] |
| Molecular Formula | C₃H₄D₃NO₂ | [1] |
| Molecular Weight | 92.11 g/mol | [2] |
| Synonyms | L-Alanine-3,3,3-d3, (S)-2-Aminopropanoic-3,3,3-d3 acid | [1] |
| Chemical Purity | Typically ≥98% | [2] |
| Isotopic Purity | Typically ≥99 atom % D |
Applications in Research and Development
L-Alanine-d3 serves two primary functions in scientific research: as an internal standard for the quantification of endogenous L-alanine and as a metabolic tracer to study biochemical pathways.
Internal Standard for Mass Spectrometry
Due to its chemical similarity to L-alanine and its distinct mass, L-Alanine-d3 is an ideal internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it corrects for variability in sample preparation and instrument response.
A general workflow for the use of L-Alanine-d3 as an internal standard in an LC-MS/MS experiment is depicted below.
Caption: Workflow for L-alanine quantification.
Metabolic Tracer Studies
L-Alanine-d3 is utilized as a tracer to investigate metabolic pathways such as the glucose-alanine cycle. By introducing the labeled alanine into a biological system, researchers can track the deuterium label as it is incorporated into other molecules, providing insights into metabolic flux and pathway dynamics. These studies are crucial for understanding diseases like diabetes and metabolic syndrome where alanine metabolism is dysregulated.
The Glucose-Alanine Cycle
The glucose-alanine cycle is a key metabolic pathway that facilitates the transport of nitrogen from muscle to the liver. In muscle, amino groups are transferred to pyruvate to form alanine. This alanine is then transported to the liver, where it is converted back to pyruvate for gluconeogenesis, and the nitrogen is processed into urea.
Caption: The Glucose-Alanine Cycle.
Experimental Protocol: Quantification of L-Alanine in Human Plasma using L-Alanine-d3 by LC-MS/MS
This section outlines a representative protocol for the quantification of L-alanine in human plasma utilizing L-Alanine-d3 as an internal standard.
Materials and Reagents
-
L-Alanine (analyte standard)
-
L-Alanine-d3 (internal standard)
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation plates/tubes
-
LC-MS/MS system
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-Alanine and L-Alanine-d3 in water.
-
Working Standard Solutions: Serially dilute the L-Alanine stock solution with a 50:50 mixture of ACN and water to prepare calibration standards at concentrations ranging from 1 to 500 µM.
-
Internal Standard Working Solution: Dilute the L-Alanine-d3 stock solution with a 50:50 mixture of ACN and water to a final concentration of 50 µM.
Sample Preparation
-
To 50 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (50 µM L-Alanine-d3).
-
Add 200 µL of cold ACN containing 0.1% FA to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of polar analytes like alanine.
-
Mobile Phase A: Water with 0.1% FA.
-
Mobile Phase B: Acetonitrile with 0.1% FA.
-
Gradient: A gradient elution from high organic to high aqueous mobile phase.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
L-Alanine: Q1 m/z 90.1 -> Q3 m/z 44.2
-
L-Alanine-d3: Q1 m/z 93.1 -> Q3 m/z 46.2
-
Data Analysis
-
Integrate the peak areas for both L-alanine and L-Alanine-d3.
-
Calculate the peak area ratio of L-alanine to L-Alanine-d3.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the L-alanine calibration standards.
-
Determine the concentration of L-alanine in the plasma samples by interpolating their peak area ratios from the calibration curve.
This technical guide provides a foundational understanding of L-Alanine-d3 and its applications. For specific experimental designs and troubleshooting, researchers should consult relevant scientific literature and application notes.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Purification of L-Alanine-d3-1
Stable isotope-labeled compounds, such as this compound, are invaluable tools in pharmaceutical research and development, metabolic studies, and quantitative proteomics.[1][] this compound, where the three hydrogen atoms of the methyl group are replaced with deuterium, serves as an internal standard for the quantification of L-alanine in biological samples by mass spectrometry.[3][4] This guide provides a comprehensive overview of the primary synthesis and purification methodologies for this compound, focusing on techniques that ensure high isotopic purity and enantiomeric excess.
Synthesis of this compound
The synthesis of this compound can be broadly categorized into two main strategies: direct stereoretentive deuteration of L-Alanine and stereoselective synthesis from deuterated precursors. A third approach involves the synthesis of a racemic deuterated mixture followed by chiral resolution.
Stereoretentive Hydrogen Isotope Exchange (HIE)
This approach introduces deuterium into a pre-existing chiral center while retaining its stereochemistry.[5] It is often a preferred method due to its directness.
Catalytic H/D Exchange: A scalable and effective method involves the use of a metal catalyst, such as Ruthenium on carbon (Ru/C), in a deuterated solvent under basic conditions.[6] This method facilitates the exchange of protons for deuterons at the α-carbon.
-
Experimental Protocol: Ru/C Catalyzed H/D Exchange [6]
-
Materials: L-Alanine, 5% Ruthenium on Carbon (Ru/C), Sodium Hydroxide (NaOH), Deuterium Oxide (D₂O), Hydrogen gas (H₂).
-
Procedure:
-
Combine 1 mole of L-Alanine with 3 moles of NaOH in D₂O.
-
Add 10% w/w of 5% Ru/C catalyst to the mixture.
-
Heat the reaction mixture to 90°C under a 1 atm atmosphere of H₂.
-
Maintain the reaction for a sufficient duration to achieve high deuterium incorporation. Reaction times may vary.
-
Monitor the reaction progress and deuterium incorporation using NMR spectroscopy.
-
Upon completion, cool the mixture, remove the catalyst by filtration (e.g., through Celite).
-
Neutralize the solution and isolate the L-Alanine-d_x_ product, typically by crystallization.
-
-
Stereoselective Synthesis
This strategy builds the chiral amino acid from achiral or prochiral deuterated starting materials, establishing the desired stereochemistry during the reaction.
Biocatalytic Reductive Amination: This method uses enzymes, such as amino acid dehydrogenases, to install the amine group and the deuterium atom simultaneously, creating the chiral center with high enantioselectivity.[5] This atom-efficient platform can utilize H₂-driven biocatalytic systems for the enantioselective incorporation of deuterium.[5]
Chemical Synthesis from Optically Active Precursors: An alternative route involves reacting an optically active precursor, such as D-chloropropionic acid, with an ammonia source. This reaction proceeds with an inversion of stereochemistry to yield L-alanine.[7]
Racemic Synthesis Followed by Chiral Resolution
This common industrial approach involves preparing a racemic mixture of deuterated alanine (DL-Alanine-d_x_) and then separating the L-enantiomer.
Strecker Synthesis: A classic method for amino acid synthesis that can be adapted using deuterated starting materials. For instance, reacting acetaldehyde with ammonium chloride and sodium cyanide produces racemic alanine.[8] Using deuterated reagents would yield a deuterated racemic product.
Deuteration of Racemic Alanine: A straightforward method involves heating DL-alanine with reagents like benzaldehyde in acetic acid-d₄, which results in racemized α-deuterated amino acids with high isotopic purity (>99.5%).[6]
Summary of Synthesis Methods
| Method | Starting Material | Key Reagents/Catalyst | Deuterium Source | Key Feature | Typical Yield/Purity |
| Catalytic H/D Exchange | L-Alanine | 5% Ru/C, NaOH | D₂O | Stereoretentive; scalable | ~95% α-deuterium incorporation[6] |
| Biocatalytic Reductive Amination | α-keto acid | Amino acid dehydrogenase | Deuterated buffer/source | High enantioselectivity | High yield and ee >99%[9] |
| Synthesis from Chiral Precursor | D-chloropropionic acid | Ammonia or urotropine | N/A | Inversion of stereochemistry | High enantiomeric purity[7] |
| Racemic Synthesis & Resolution | Acetaldehyde | NH₄Cl, NaCN | Deuterated reagents | Produces DL-mixture | Requires subsequent resolution[8] |
| Racemization & Deuteration | DL-Alanine | Benzaldehyde, Acetic acid-d₄ | Acetic acid-d₄ | High isotopic purity | >99.5% isotopic purity[6] |
Synthesis Pathway Visualization
Caption: Overview of major synthetic routes to this compound.
Purification and Chiral Resolution
After synthesis, purification is critical to remove unreacted starting materials, byproducts, and, in the case of racemic synthesis, the unwanted D-enantiomer. The final product must meet stringent purity requirements for use as an analytical standard.
General Purification Techniques
-
Crystallization: A fundamental technique for purifying solid compounds. The synthesized deuterated alanine can be crystallized from a suitable solvent system (e.g., water/ethanol) to remove soluble impurities.
-
Ion-Exchange Chromatography: Since amino acids are zwitterionic, ion-exchange chromatography is highly effective. Cation-exchange resins are commonly used to capture the amino acid, which is then eluted with a change in pH or ionic strength, leaving behind neutral or anionic impurities.[10]
Chiral Resolution Methods
When the synthesis results in a racemic mixture (Dthis compound), a resolution step is mandatory to isolate the desired L-enantiomer.
Enzymatic Resolution: This is one of the most efficient and widely used methods for chiral separation of amino acids. It relies on the high stereoselectivity of enzymes.
-
Selective Ester Hydrolysis: The racemic deuterated amino acid is first converted to its methyl or ethyl ester. An enzyme, such as alcalase, selectively hydrolyzes the L-ester back to the L-amino acid, leaving the D-ester unreacted.[6] The resulting L-amino acid and D-amino ester can then be separated based on their different chemical properties (e.g., solubility, charge).
-
Enantioselective Deamination: Enzymes like L-amino acid oxidase (LAAO) or L-amino acid deaminase (LAAD) can be used to selectively deaminate the L-enantiomer in a racemic mixture, converting it to the corresponding α-keto acid.[9] The desired D-amino acid can then be isolated. While this is more commonly applied to produce D-amino acids, the principle can be adapted.
-
Kinetic Resolution of N-acetyl derivatives: The racemic mixture is derivatized (e.g., N-acetylation), and an enzyme is used to selectively act on one enantiomer. For example, gram-scale kinetic resolution of N-acetyl-DL-alanine-d₄ has been achieved using L-leucinamide as a simple base.[6]
Chiral Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate enantiomers.[10] While highly effective at achieving excellent enantiomeric purity, this method can be expensive and is often used for smaller scale purifications or for analytical verification of enantiomeric excess.
-
Experimental Protocol: Enzymatic Resolution of N-Acetyl-DL-Alanine
-
Materials: Racemic N-Acetyl-DL-Alanine-d_x_, L-leucinamide, appropriate buffer system.
-
Procedure:
-
Prepare a solution of the racemic N-Acetyl-DL-Alanine-d_x_ salt.
-
Introduce L-leucinamide, which acts as a chiral resolving agent.
-
The system will form diastereomeric salts with different solubilities.
-
The less soluble diastereomeric salt (e.g., the L-leucinamide salt of N-acetyl-L-alanine) will preferentially crystallize out of the solution.
-
Filter the crystals and wash with a cold solvent to isolate the desired diastereomer.
-
Hydrolyze the N-acetyl group (typically under acidic conditions) to yield the final, enantiomerically pure L-Alanine-d_x_.
-
-
Summary of Purification & Resolution Methods
| Method | Principle | Application | Key Advantage | Resulting Purity |
| Crystallization | Differential solubility | General purification | Scalable, cost-effective | Removes bulk impurities |
| Ion-Exchange Chromatography | Separation by charge | General purification | High capacity, effective for amino acids | High chemical purity (>99%)[10] |
| Enzymatic Resolution | Stereoselective enzyme action | Chiral separation | High enantioselectivity, scalable | High optical purity (>99% ee)[6] |
| Chiral HPLC | Differential interaction with CSP | Chiral separation/analysis | High resolution, analytical precision | Excellent optical purity (>99% ee)[10] |
Purification Workflow Visualization
References
- 1. academic.oup.com [academic.oup.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4962231A - Preparation of D- or L-alanine or high enantiomeric purity - Google Patents [patents.google.com]
- 8. Alanine - Wikipedia [en.wikipedia.org]
- 9. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Isotopic Enrichment and Purity of L-Alanine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic enrichment and purity of L-Alanine-d3, a deuterated form of the non-essential amino acid L-Alanine. The incorporation of deuterium into molecules like L-Alanine is a critical tool in various scientific disciplines, including metabolic research, proteomics, biomolecular NMR, and as an internal standard for quantitative analysis by mass spectrometry.[1][2][3] The stability, purity, and precise level of isotopic enrichment are paramount for the accuracy and reproducibility of experimental results. This document outlines the key quality attributes of commercially available L-Alanine-d3, details the analytical methodologies used for its characterization, and provides visual workflows for these critical assessments.
Quantitative Data Summary
The quality of L-Alanine-d3 is defined by its isotopic enrichment, chemical purity, and chiral purity. The following tables summarize typical specifications from leading suppliers.
Table 1: Isotopic Enrichment of L-Alanine-d3
Isotopic enrichment quantifies the percentage of molecules in which the natural hydrogen atoms at the C3 position have been replaced with deuterium. This is typically determined by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
| Parameter | Specification | Analytical Method |
| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry, NMR |
| Deuterated Forms | ≥99% (d1-d3) | Mass Spectrometry |
| Mass Shift | M+3 | Mass Spectrometry |
Source: Data compiled from multiple commercial suppliers.[5][6]
Table 2: Chemical and Chiral Purity of L-Alanine-d3
Chemical purity refers to the percentage of the material that is L-Alanine-d3, excluding any chemical contaminants. Chiral purity, or enantiomeric excess, measures the proportion of the desired L-enantiomer relative to the D-enantiomer. This is crucial as the biological activity of amino acids is highly stereospecific.
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥98% | HPLC, NMR |
| Chiral Purity (L-enantiomer) | ≥99% | Chiral HPLC |
| Optical Activity | [α]25/D +14.5° (c=2 in 1 M HCl) | Polarimetry |
Source: Data compiled from multiple commercial suppliers.[3][7]
Experimental Protocols
The following sections provide detailed methodologies for the key analytical techniques used to verify the isotopic enrichment and purity of L-Alanine-d3.
Protocol: Isotopic Enrichment Determination by Mass Spectrometry
High-resolution mass spectrometry (HR-MS) is employed to confirm the mass shift due to deuterium incorporation and to calculate the isotopic enrichment.
-
Sample Preparation:
-
Accurately weigh and dissolve L-Alanine-d3 standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to a final concentration of 1 µg/mL.
-
Prepare a corresponding solution of unlabeled L-Alanine as a reference.
-
-
Instrumentation (LC-ESI-HR-MS):
-
Liquid Chromatograph (LC): Use a standard C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer (MS): An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Ionization Mode: Positive ion mode is typically used for amino acids.
-
-
Data Acquisition:
-
Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 80-120).
-
The expected [M+H]⁺ for unlabeled L-Alanine is m/z 90.055.[8]
-
The expected [M+H]⁺ for L-Alanine-d3 is m/z 93.074.
-
-
Data Analysis:
-
Extract the ion chromatograms for both the labeled and unlabeled species.
-
Integrate the peak areas for the isotopic cluster of L-Alanine-d3 (M+3) and any residual unlabeled L-Alanine (M+0).
-
Calculate the isotopic enrichment using the following formula:
-
% Isotopic Enrichment = [Area(M+3) / (Area(M+0) + Area(M+1) + ... + Area(M+3))] x 100
-
-
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine both chemical and chiral purity. Chiral purity requires a specialized chiral stationary phase.
-
Chemical Purity (Reverse-Phase HPLC):
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 2.5) and an organic modifier like methanol or acetonitrile.
-
Detection: UV detector at ~210 nm or an Evaporative Light Scattering Detector (ELSD).
-
Procedure: Inject the dissolved sample. Purity is calculated by comparing the area of the main peak to the total area of all detected peaks.
-
-
Chiral Purity (Chiral HPLC):
-
Column: A chiral stationary phase (CSP) column, such as one based on teicoplanin (e.g., Astec CHIROBIOTIC T), is effective for underivatized amino acids.[9]
-
Mobile Phase: A polar ionic or polar organic mobile phase is typically used. A common system is a mixture of ethanol, water, and a small amount of acid and base (e.g., acetic acid and triethylamine) to optimize separation.
-
Detection: UV detector at ~210 nm.
-
Procedure: Inject the dissolved sample. The L- and D-alanine enantiomers will have different retention times. Chiral purity (enantiomeric excess) is calculated from the peak areas of the two enantiomers. For many macrocyclic glycopeptide CSPs, the D-enantiomer is more strongly retained.[9]
-
Protocol: Structural Confirmation by NMR Spectroscopy
NMR spectroscopy confirms the identity of the compound and the specific location of the deuterium labels.
-
Sample Preparation:
-
Dissolve 5-10 mg of L-Alanine-d3 in 0.6 mL of a deuterated solvent, typically Deuterium Oxide (D₂O).
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
For L-Alanine-d3 (CD₃CH(NH₂)COOH), the characteristic doublet signal for the C3 methyl protons (normally around 1.5 ppm) will be absent or significantly diminished.
-
The quartet for the C2 proton (α-proton, normally around 3.8 ppm) will simplify to a singlet due to the absence of coupling to the methyl protons.
-
The level of residual signal at the methyl position can be used to estimate isotopic purity.
-
-
¹³C NMR Acquisition (Optional):
-
In a ¹³C NMR spectrum, the signal for the C3 carbon will show a characteristic triplet pattern due to coupling with deuterium (I=1), and its chemical shift will be slightly different from unlabeled alanine.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical procedures described above.
Caption: Workflow for determining isotopic enrichment via LC-MS.
Caption: Parallel workflows for chemical and chiral purity via HPLC.
Caption: Workflow for structural validation and purity estimation by NMR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Alanine (3,3,3-Dâ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. caymanchem.com [caymanchem.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. L-Alanine (3,3,3-Dâ, 99%) - Cambridge Isotope Laboratories, DLM-248-1 [isotope.com]
- 8. Alanine [webbook.nist.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
The Role of L-Alanine in Glucose and Acid Metabolism: A Technical Guide
Introduction
L-Alanine is a non-essential α-amino acid central to numerous biological processes, including protein synthesis and energy production.[1][2][3] Its metabolic significance extends far beyond its role as a protein constituent, positioning it as a critical link between carbohydrate and amino acid metabolism. Alanine plays a key role in the metabolic interplay between peripheral tissues, such as skeletal muscle, and the liver, particularly through the glucose-alanine cycle.[2][4] This cycle is vital for transporting nitrogen in a non-toxic form and for providing carbon skeletons for hepatic gluconeogenesis, the process of generating new glucose.[5][6] Consequently, L-alanine is integral to maintaining energy homeostasis and managing acid-base balance, especially during periods of fasting or intense physical exertion.[7]
The Role of L-Alanine in Glucose Metabolism: The Glucose-Alanine Cycle
The primary mechanism through which L-alanine influences glucose metabolism is the glucose-alanine cycle, also known as the Cahill cycle.[4] This inter-organ pathway facilitates the transport of amino groups and carbon skeletons from muscle to the liver.[4][8]
Mechanism in Skeletal Muscle
During catabolic states like prolonged fasting or exercise, muscle proteins are degraded to provide amino acids for energy.[7][9] The nitrogen from these amino acids, particularly branched-chain amino acids, is transferred to α-ketoglutarate to form glutamate via transamination reactions.[4][9] The enzyme alanine transaminase (ALT) then catalyzes the transfer of this amino group from glutamate to pyruvate, a product of glycolysis.[4][6] This reaction yields L-alanine and regenerates α-ketoglutarate, allowing the cycle of nitrogen capture to continue.[9] The newly synthesized L-alanine is then released from the muscle into the bloodstream.[5]
Transport and Hepatic Metabolism
Alanine travels through the circulatory system to the liver.[8] In the hepatocytes, the process is reversed. ALT transfers the amino group from alanine to α-ketoglutarate, reforming pyruvate and glutamate.[5][9] The metabolic fates of these products are distinct:
-
Pyruvate: The carbon skeleton of alanine, now in the form of pyruvate, serves as a primary substrate for gluconeogenesis.[5][6] The liver uses this pyruvate to synthesize new glucose, which is then released into the blood to be used by glucose-dependent tissues like the brain, red blood cells, and the muscle itself.[5][9]
-
Glutamate: The amino group, now on glutamate, is released as ammonium in the mitochondria by glutamate dehydrogenase.[9] This toxic ammonium is then safely detoxified by entering the urea cycle, leading to the formation of urea for excretion by the kidneys.[4][9]
Physiological Significance
The glucose-alanine cycle serves several critical functions:
-
It provides a non-toxic method for transporting nitrogen from peripheral tissues to the liver for disposal.[5]
-
It facilitates the recycling of carbon skeletons between muscle and liver, effectively transferring the metabolic burden of gluconeogenesis from the muscle to the liver.[4][5]
-
It supplies a key substrate (pyruvate) for hepatic glucose production, which is essential for maintaining blood glucose homeostasis during fasting and exercise.[6]
The Role of L-Alanine in Acid Metabolism
L-alanine metabolism is intrinsically linked with the body's management of acid-base balance, primarily through its relationship with pyruvate and lactate.
During intense anaerobic exercise, the rate of glycolysis in muscle tissue dramatically increases to meet high energy demands. This leads to the rapid production of pyruvate.[10] When pyruvate generation outpaces the oxidative capacity of the mitochondria, the excess is converted to lactate by lactate dehydrogenase (LDH).[10] This reaction is crucial as it regenerates NAD+, which is required for glycolysis to continue. However, the accumulation of lactate and associated protons can lead to metabolic acidosis, a condition characterized by a drop in tissue and blood pH.[10]
The synthesis of L-alanine provides an alternative metabolic fate for pyruvate.[11] By converting pyruvate to alanine, the muscle can reduce the amount of substrate available for lactate production.[11] This shunting of pyruvate toward alanine synthesis helps to attenuate the rate of lactate accumulation and mitigate the development of acidosis. Furthermore, the subsequent utilization of alanine for gluconeogenesis in the liver is a process that consumes protons, thereby contributing further to the correction of acidosis.
References
- 1. Alanine (Ala) Amino Acid Guide - Creative Peptides [creative-peptides.com]
- 2. Alanine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Cahill cycle - Wikipedia [en.wikipedia.org]
- 5. tuscany-diet.net [tuscany-diet.net]
- 6. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 7. caringsunshine.com [caringsunshine.com]
- 8. Glucose-Alanine Cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PathBank [pathbank.org]
- 10. Lactic acid - Wikipedia [en.wikipedia.org]
- 11. Intracellular Pyruvate-Lactate-Alanine Cycling Detected Using Real-Time NMR Spectroscopy of Live Cells and Isolated Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Contributor: A Technical Guide to the Natural Abundance of Deuterium and its Impact on L-Alanine-d3-1 Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide addresses the fundamental role of the natural abundance of deuterium and other stable isotopes in the precise analysis of isotopically labeled compounds, with a specific focus on L-Alanine-d3-1. Understanding and correcting for the contribution of naturally occurring isotopes is paramount for accurate quantification and interpretation of data in metabolic research, pharmacokinetic studies, and drug development.
The Pervasiveness of Natural Isotopes
In the realm of stable isotope analysis, it is a common misconception that unlabeled compounds consist solely of the most abundant light isotopes. In reality, heavier stable isotopes are naturally present at low but significant levels. For any given molecule, a population of isotopologues exists, each differing in its isotopic composition.
The natural abundances of the key stable isotopes relevant to the analysis of organic molecules like L-Alanine are summarized in the table below.
| Element | Isotope | Relative Abundance (%) |
| Hydrogen | ¹H | 99.9885 |
| ²H (Deuterium) | 0.0115 | |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 | |
| Source: NIST (National Institute of Standards and Technology) |
The presence of these naturally occurring heavy isotopes contributes to the mass spectrum of any compound, giving rise to M+1, M+2, and subsequent isotopic peaks. While the natural abundance of deuterium is low, its contribution, along with that of ¹³C, becomes significant in high-resolution mass spectrometry and must be accounted for to ensure data accuracy.
Quantitative Impact on the Mass Spectrum of L-Alanine
The molecular formula for L-Alanine is C₃H₇NO₂. The presence of natural isotopes results in a characteristic isotopic distribution in its mass spectrum. When L-Alanine is intentionally labeled with three deuterium atoms to produce this compound (C₃H₄D₃NO₂), its isotopic distribution is also influenced by the natural abundance of other heavy isotopes.
The following tables summarize the theoretical isotopic distribution for both unlabeled L-Alanine and this compound, assuming 100% isotopic enrichment for the latter for illustrative purposes. In practice, the isotopic purity of commercially available this compound is typically around 98-99%.
Table 2.1: Theoretical Isotopic Distribution of Natural L-Alanine (C₃H₇NO₂) (Monoisotopic Mass: 89.0477 u)
| Mass | Relative Abundance (%) | Contributing Isotopes (Primary) |
| M (89.0477) | 100.00 | ¹²C₃¹H₇¹⁴N¹⁶O₂ |
| M+1 (90.0510) | 3.48 | ¹³C¹²C₂¹H₇¹⁴N¹⁶O₂, ¹²C₃¹H₆²H¹⁴N¹⁶O₂, ¹²C₃¹H₇¹⁵N¹⁶O₂, ¹²C₃¹H₇¹⁴N¹⁷O¹⁶O |
| M+2 (91.0544) | 0.25 | ¹³C₂¹²C¹H₇¹⁴N¹⁶O₂, ¹²C₃¹H₇¹⁴N¹⁸O¹⁶O, etc. |
Table 2.2: Theoretical Isotopic Distribution of this compound (C₃H₄D₃NO₂) (Monoisotopic Mass: 92.0665 u) (Assuming 100% Deuterium Enrichment)
| Mass | Relative Abundance (%) | Contributing Isotopes (Primary) |
| M (92.0665) | 100.00 | ¹²C₃¹H₄²H₃¹⁴N¹⁶O₂ |
| M+1 (93.0698) | 3.42 | ¹³C¹²C₂¹H₄²H₃¹⁴N¹⁶O₂, ¹²C₃¹H₄²H₃¹⁵N¹⁶O₂, ¹²C₃¹H₄²H₃¹⁴N¹⁷O¹⁶O |
| M+2 (94.0732) | 0.24 | ¹³C₂¹²C¹H₄²H₃¹⁴N¹⁶O₂, ¹²C₃¹H₄²H₃¹⁴N¹⁸O¹⁶O, etc. |
As these tables illustrate, the natural abundance of isotopes other than deuterium still contributes to the M+1 and M+2 peaks of the deuterated standard. This underscores the necessity of using a high-resolution mass spectrometer to differentiate between isotopologues and the importance of appropriate data correction algorithms.
L-Alanine Metabolism and its Significance
L-Alanine plays a central role in cellular metabolism, particularly in the transport of nitrogen from peripheral tissues to the liver. The primary metabolic pathway for L-Alanine is its reversible conversion to pyruvate, catalyzed by the enzyme alanine transaminase (ALT), also known as glutamate-pyruvate transaminase (GPT).[1] This reaction is a key link between amino acid and carbohydrate metabolism.[2]
References
An In-Depth Technical Guide to the Physical and Chemical Stability of L-Alanine-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical stability of L-Alanine-d3, a deuterated form of the non-essential amino acid L-alanine. Understanding the stability profile of isotopically labeled compounds like L-Alanine-d3 is critical for its application in various research and development fields, including metabolic studies, proteomics, and as an internal standard in analytical methods. This document outlines the intrinsic stability of the molecule and its behavior under stressed conditions, providing a basis for developing stable formulations and ensuring accurate experimental outcomes.
Physicochemical Properties
L-Alanine-d3, also known as (S)-2-Amino-3,3,3-trideuteriopropanoic acid, is chemically analogous to L-alanine, with the three hydrogen atoms on the methyl group replaced by deuterium. This isotopic substitution results in a slightly higher molecular weight but does not significantly alter the fundamental physicochemical properties.
Table 1: Physicochemical Properties of L-Alanine-d3
| Property | Value |
| Molecular Formula | C₃H₄D₃NO₂ |
| Molecular Weight | ~92.11 g/mol |
| Appearance | White to off-white crystalline powder |
| pKa₁ (Carboxyl) | ~2.34 |
| pKa₂ (Amino) | ~9.87 |
| Isoelectric Point (pI) | ~6.11 |
| Solubility | Soluble in water. |
Chemical Stability and Forced Degradation Studies
Forced degradation studies are essential to identify the potential degradation pathways and products of a drug substance, thereby establishing its intrinsic stability.[1] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[1][2] The goal is to achieve a target degradation of 5-20% to provide meaningful data without completely destroying the molecule.[3]
While specific forced degradation data for L-Alanine-d3 is not extensively published, the stability profile is expected to be very similar to that of L-alanine due to their chemical equivalence. The primary degradation pathways for amino acids include hydrolysis, oxidation, and thermal decomposition.[4]
Table 2: Summary of Forced Degradation Conditions and Expected Stability of L-Alanine-d3
| Stress Condition | Typical Protocol | Expected Outcome for L-Alanine-d3 |
| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature or elevated (50-70°C).[1] | L-Alanine is generally stable to acid hydrolysis under moderate conditions. Significant degradation is not expected. |
| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature or elevated (50-70°C).[1] | Similar to acid hydrolysis, L-alanine exhibits good stability in basic conditions. |
| Oxidative Stress | 3% H₂O₂ at room temperature.[2] | L-Alanine is incompatible with strong oxidizing agents.[5] Degradation may occur, potentially leading to the formation of pyruvic acid and ammonia through oxidative deamination.[6] |
| Thermal Stress | Dry heat at temperatures above accelerated testing conditions (e.g., 70-80°C).[7] | L-alanine is thermally stable up to high temperatures, with decomposition reported to begin around 310°C.[8] |
| Photostability | Exposure to a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV light.[1] | L-alanine shows good photostability, with some studies indicating photoinduced changes in optical absorption upon exposure to high-intensity laser light.[9] |
Experimental Protocols for Stability Testing
The following are detailed, generalized methodologies for conducting forced degradation studies on L-Alanine-d3, based on ICH guidelines and common industry practices.
General Sample Preparation
A stock solution of L-Alanine-d3 at a concentration of 1 mg/mL is recommended for forced degradation studies.[7] For each stress condition, a separate sample of the stock solution is prepared. A control sample, protected from stress, should be analyzed concurrently.
Acid and Base Hydrolysis
-
Acid Hydrolysis: To 1 mL of the L-Alanine-d3 stock solution, add 1 mL of 1 M HCl.
-
Base Hydrolysis: To 1 mL of the L-Alanine-d3 stock solution, add 1 mL of 1 M NaOH.
-
Store the solutions at room temperature for 24 hours. If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).
-
After the specified time, neutralize the samples before analysis. The acidic solution can be neutralized with 1 M NaOH, and the basic solution with 1 M HCl.
-
Analyze the samples using a suitable stability-indicating analytical method.
Oxidative Degradation
-
To 1 mL of the L-Alanine-d3 stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature for 24 hours, protected from light.
-
Analyze the sample using a stability-indicating method.
Thermal Degradation
-
Place a solid sample of L-Alanine-d3 in a thermostatically controlled oven at 80°C for 48 hours.
-
For solution stability, place a sealed vial of the L-Alanine-d3 stock solution in an oven at 80°C for 48 hours.
-
After exposure, allow the samples to cool to room temperature before analysis.
Photostability
-
Expose a solid sample and a solution of L-Alanine-d3 to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
Stability-Indicating Analytical Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common choice for a stability-indicating assay for amino acids. The method should be validated to demonstrate specificity, linearity, accuracy, precision, and robustness. The goal is to separate the intact L-Alanine-d3 from any potential degradation products.
Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies as outlined in the experimental protocols.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. Alanine - Wikipedia [en.wikipedia.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
L-Alanine-d3: A Comprehensive Technical Guide to Safety and Handling for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides essential safety and handling information for L-Alanine-d3, a deuterated stable isotope of the non-essential amino acid L-Alanine. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely and effectively in a laboratory setting. L-Alanine-d3 is a valuable tool in various research applications, including its use as an internal standard for the quantification of L-alanine by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), as well as in biomolecular Nuclear Magnetic Resonance (NMR), metabolism, and metabolomics studies.[1][2][3]
Chemical and Physical Properties
L-Alanine-d3 is a white, crystalline, odorless solid.[4] While many of its properties are similar to the unlabeled L-Alanine, the isotopic labeling results in a slightly higher molecular weight.
| Property | Value | Source |
| Chemical Formula | CD₃CH(NH₂)COOH | |
| Molecular Weight | 92.11 g/mol | |
| CAS Number | 63546-27-0 | |
| Physical Form | Solid | |
| Appearance | White crystalline powder | [4] |
| Melting Point | 314.5 °C (decomposes) | |
| Solubility | Soluble in water. Slightly soluble in alcohol. | [4] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) | [2] |
Safety and Hazard Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, L-Alanine-d3 is not classified as a hazardous substance or mixture.[5] It is not known to be carcinogenic, mutagenic, or a reproductive toxin.[5] However, as with any chemical, prudent laboratory practices should always be observed.[4]
Potential Hazards
While not classified as hazardous, L-Alanine-d3 may cause mild irritation upon contact with skin or eyes, and may be harmful if inhaled or ingested.[6][7] A significant, though less common, hazard is the potential for a dust explosion if a fine powder is dispersed in the air in sufficient concentrations in the presence of an ignition source.[8]
First Aid Measures
Standard first aid procedures are recommended in case of exposure:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[4] |
| Skin Contact | Wash the affected area with soap and plenty of water.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[4] |
Fire Fighting Measures
L-Alanine-d3 is a non-flammable, non-combustible solid.[4] In the event of a fire, use a tri-class dry chemical fire extinguisher.[4] When heated to decomposition, it may emit toxic fumes, including nitrogen oxides.[4][6]
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity and safety of L-Alanine-d3.
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[5] Avoid the formation of dust and aerosols.[6] Use in a well-ventilated area.[9] Avoid contact with skin, eyes, and clothing.[4][9] Wash hands thoroughly after handling.[4]
-
Storage: Store in a cool, dry place, away from light and moisture. Keep the container tightly closed.[5] The recommended storage temperature is typically room temperature.
Disposal Considerations
Dispose of L-Alanine-d3 as a non-hazardous waste in accordance with all applicable national, state, and local regulations.[8] Spills should be wiped up, placed in a sealed container, and disposed of properly. The spill site should be washed after material pickup is complete.[4]
Experimental Protocols
L-Alanine-d3 is primarily used as an internal standard in quantitative mass spectrometry and as a tracer in metabolic studies using NMR. Below are detailed methodologies for these key applications.
Use of L-Alanine-d3 as an Internal Standard in LC-MS/MS Analysis of Amino Acids in Plasma
This protocol outlines the steps for quantifying L-alanine in plasma samples using L-Alanine-d3 as an internal standard.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of L-Alanine-d3 in a suitable solvent (e.g., water or a dilute acid solution) at a known concentration.
-
Prepare calibration standards of unlabeled L-alanine at a range of concentrations.
-
-
Sample Preparation:
-
To a 100 µL aliquot of plasma sample, calibrator, or quality control sample, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[10]
-
Vortex the mixture for 30 seconds and then refrigerate at 4°C for 30 minutes.[10]
-
Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[10]
-
Transfer 50 µL of the supernatant to a clean tube.[10]
-
Add a known amount of the L-Alanine-d3 internal standard solution to the supernatant.
-
Add 450 µL of the initial mobile phase (e.g., 100% mobile phase A) to the mixture and vortex for 30 seconds.[10]
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 4 µL) of the final solution into the LC-MS/MS system.[10]
-
Separate the amino acids using a suitable chromatography column and gradient.
-
Detect and quantify L-alanine and L-Alanine-d3 using selected reaction monitoring (SRM) in the mass spectrometer.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of L-alanine to the peak area of L-Alanine-d3 for each sample.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of L-alanine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
References
- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. youtube.com [youtube.com]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. manuals.plus [manuals.plus]
Methodological & Application
Application Notes & Protocols: Quantification of L-Alanine in Biological Matrices using L-Alanine-d3 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of metabolomics, clinical diagnostics, and pharmaceutical research, the accurate quantification of amino acids such as L-Alanine is crucial. L-Alanine is a non-essential amino acid involved in the glucose-alanine cycle and its levels can be indicative of various metabolic states and diseases. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis, offering high accuracy and precision. This is achieved by using a stable isotope-labeled internal standard that is chemically identical to the analyte but has a different mass.
L-Alanine-d3, a deuterated form of L-Alanine, serves as an ideal internal standard for the quantification of endogenous L-Alanine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its similar chemical and physical properties to the unlabeled L-Alanine ensure that it behaves identically during sample preparation, chromatography, and ionization, thus effectively correcting for matrix effects and variations in sample recovery.[1] This document provides detailed application notes and protocols for the use of L-Alanine-d3 as an internal standard in mass spectrometry.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled standard (e.g., L-Alanine-d3) to a sample containing the analyte of interest (L-Alanine). The analyte and the internal standard are co-extracted, co-chromatographed, and co-detected by the mass spectrometer. Since the labeled and unlabeled forms have nearly identical physicochemical properties, any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. The ratio of the signal from the endogenous analyte to the signal from the internal standard is used to calculate the concentration of the analyte, leading to highly accurate and precise measurements.
Quantitative Data Summary
The following tables summarize the performance characteristics of a typical LC-MS/MS method for the quantification of L-Alanine using a deuterated internal standard. The data presented is based on a comprehensive analysis of amino acids in human plasma.[2]
Table 1: Linearity of L-Alanine Quantification [2]
| Analyte | Calibration Range (µmol/L) | Regression Model | Weighting | r² |
| L-Alanine | 5 - 500 | Quadratic | 1/x | >0.990 |
Table 2: Accuracy and Precision for L-Alanine Quantification [2]
| Nominal Concentration (µmol/L) | Average Measured Concentration (µmol/L) | Accuracy (%) | Precision (%RSD) |
| 159 | 191 | 120.1 | 15.0 |
| 524 | 655 | 125.0 | 20.0 |
| 890 | 979 | 110.0 | 19.4 |
Note: Concentrations are outside the validated calibration range and are for informational purposes. The high physiological concentration of alanine often necessitates sample dilution to fall within the linear range.[3]
Experimental Protocols
Materials and Reagents
-
L-Alanine standard
-
L-Alanine-d3 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, serum, cell culture media)
-
Microcentrifuge tubes
-
Pipettes and tips
-
LC-MS/MS system
Standard and Internal Standard Stock Solution Preparation
-
L-Alanine Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-Alanine and dissolve it in 10 mL of ultrapure water.
-
L-Alanine-d3 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of L-Alanine-d3 and dissolve it in 1 mL of ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the L-Alanine stock solution with ultrapure water to create calibration standards.
-
Internal Standard Working Solution: Dilute the L-Alanine-d3 stock solution with the initial mobile phase to a final concentration of, for example, 10 µg/mL.
Sample Preparation (Protein Precipitation)
This protocol is suitable for plasma or serum samples.
-
Pipette 50 µL of the sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 5 µL of the L-Alanine-d3 internal standard working solution to each tube and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions. Optimization may be required for different instruments.
Liquid Chromatography (LC) Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water with 10 mM Ammonium Formate
-
Mobile Phase B: 0.1% Formic acid in 95:5 Acetonitrile:Water
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0.0 min: 85% B
-
2.0 min: 85% B
-
4.0 min: 20% B
-
4.1 min: 85% B
-
6.0 min: 85% B
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
L-Alanine: Precursor ion (Q1) > Product ion (Q3)
-
L-Alanine-d3: Precursor ion (Q1) > Product ion (Q3)
-
Note: Specific m/z values for precursor and product ions should be optimized for the instrument being used.
-
-
Collision Energy: Optimized for each transition.
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both L-Alanine and L-Alanine-d3.
-
Response Ratio Calculation: Calculate the peak area ratio of L-Alanine to L-Alanine-d3 for each sample.
-
Calibration Curve Generation: Plot the peak area ratio against the concentration of the L-Alanine calibration standards. A linear regression with 1/x weighting is typically used.
-
Concentration Determination: Determine the concentration of L-Alanine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The use of L-Alanine-d3 as an internal standard in LC-MS/MS analysis provides a robust, accurate, and precise method for the quantification of L-Alanine in various biological matrices. The protocols and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. The inherent advantages of isotope dilution, including the correction for matrix effects and procedural losses, make this approach superior for obtaining reliable quantitative data in complex biological samples.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
Application Notes and Protocols for GC-MS Analysis of Amino Acids Using L-Alanine-d3-1 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of amino acids in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) with L-Alanine-d3-1 as an internal standard. The methodologies outlined are based on established derivatization and analysis techniques.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, amino acids are polar and non-volatile, necessitating a derivatization step to convert them into volatile derivatives suitable for GC analysis.[1][2][3][4] This protocol focuses on the use of silylation, a common and effective derivatization method, to prepare amino acids for GC-MS analysis.[3][4]
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification. This internal standard closely mimics the chemical behavior of the target analyte (L-Alanine) during sample preparation, derivatization, and analysis, thereby correcting for variations in sample recovery and instrument response.
Experimental Protocols
Materials and Reagents
-
L-Amino acid standards
-
This compound (Internal Standard)
-
Hydrochloric acid (HCl), 0.1 N
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)
-
Acetonitrile, GC grade
-
Pyridine
-
Sodium sulfate, anhydrous
-
Nitrogen gas, high purity
-
Biological sample (e.g., plasma, serum, urine)
Sample Preparation
Proper sample preparation is critical to remove interferences and ensure accurate quantification.
-
Protein Precipitation: For plasma or serum samples, protein precipitation is required. To 100 µL of sample, add 400 µL of ice-cold methanol.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the amino acids.
-
Internal Standard Spiking: Add a known concentration of this compound internal standard solution to the supernatant.
-
Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at 50-60°C.
Derivatization: Silylation
This protocol utilizes MTBSTFA for the derivatization of amino acids to their more stable N,O-bis(tert-butyldimethylsilyl) (TBDMS) derivatives.[5][6]
-
To the dried sample residue, add 50 µL of acetonitrile and 50 µL of MTBSTFA w/ 1% t-BDMCS.
-
For optimal derivatization of certain amino acids, 30 µL of pyridine can be added to the MTBSTFA reagent.[6]
-
Securely cap the reaction vial and heat at 70-100°C for 1-2 hours.[4][6]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS).
-
Capillary column: A 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) is commonly used.[3]
GC Conditions (Example)
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 250°C
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes
-
MS Conditions (Example)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
Data Presentation
Quantitative analysis is performed by monitoring specific ions for L-Alanine and the internal standard this compound. The tables below summarize the key quantitative data for the TBDMS derivatives.
Table 1: GC Retention Time for Derivatized L-Alanine
| Compound | Derivative | Approximate Retention Time (min) |
| L-Alanine | N,O-bis(tert-butyldimethylsilyl) | 10.5 - 11.5 |
Note: Retention times can vary depending on the specific GC column, temperature program, and instrument.
Table 2: Mass-to-Charge Ratios (m/z) for SIM Analysis of Derivatized L-Alanine and this compound
| Compound | Derivative | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| L-Alanine | N,O-bis(tert-butyldimethylsilyl) | 158 | 260, 317 |
| This compound | N,O-bis(tert-butyldimethylsilyl) | 161 | 263, 320 |
Rationale for Ion Selection: The base peak for the TBDMS derivative of L-Alanine is often m/z 158, which corresponds to the loss of a tert-butyl group from the silylated carboxyl group. The quantifier ion for this compound is shifted by +3 Da to m/z 161 due to the presence of the three deuterium atoms. Qualifier ions are monitored for confirmation of compound identity.
Mandatory Visualizations
Experimental Workflow
References
- 1. d-nb.info [d-nb.info]
- 2. L-Phenylalanine, N-[N-(trifluoroacetyl)-L-alanyl]-, methyl ester | C15H17F3N2O4 | CID 13751946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography-Mass Spectrometry Analysis for Protein Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for LC-MS Method Development with L-Alanine-d3 for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique used in metabolic studies to elucidate the dynamics of metabolic pathways. By introducing a labeled compound, such as L-Alanine-d3, into a biological system, researchers can track the journey of the labeled atoms through various biochemical reactions. This provides invaluable insights into nutrient utilization, pathway activity, and metabolic flux under different physiological or pathological conditions. L-Alanine, a non-essential amino acid, plays a central role in metabolism, linking glycolysis and the citric acid (TCA) cycle through the glucose-alanine cycle.[1][2] Its labeled counterpart, L-Alanine-d3, serves as an excellent tracer for investigating these interconnected pathways.
This document provides a detailed LC-MS/MS method for the quantification of L-Alanine-d3 and its unlabeled form in biological samples, typically plasma or cell culture extracts. The protocols outlined here are designed to be a comprehensive guide, from sample preparation to data analysis, enabling researchers to implement this technique in their metabolic studies.
Data Presentation: Quantitative Analysis
The following tables represent typical quantitative data that can be obtained from a stable isotope tracing experiment using L-Alanine-d3. This data allows for the calculation of isotopic enrichment and the relative contribution of alanine to various metabolic pathways.
Table 1: LC-MS/MS Parameters for L-Alanine and L-Alanine-d3
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| L-Alanine | 90.1 | 44.1 | 50 | 17 |
| L-Alanine-d3 (Internal Standard) | 93.1 | 46.1 | 50 | 17 |
Note: These MRM (Multiple Reaction Monitoring) transitions are based on typical fragmentation patterns of alanine and should be optimized for the specific instrument used.
Table 2: Calibration Curve for L-Alanine Quantification
| Concentration (µM) | Peak Area Ratio (L-Alanine / L-Alanine-d3) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 25 | 0.280 |
| 50 | 0.575 |
| 100 | 1.150 |
| 250 | 2.875 |
| 500 | 5.800 |
Table 3: Isotopic Enrichment in Key Metabolites Following L-Alanine-d3 Tracing in Cell Culture
| Metabolite | M+1 Enrichment (%) | M+2 Enrichment (%) | M+3 Enrichment (%) |
| Pyruvate | 25.3 | 5.2 | 1.1 |
| Lactate | 24.8 | 5.1 | 1.0 |
| Citrate | 8.5 | 1.8 | - |
| Glutamate | 12.1 | 2.5 | - |
Note: M+n denotes the mass isotopologue with 'n' heavy isotopes. The enrichment data is hypothetical but representative of expected results.
Experimental Protocols
Sample Preparation (Human Plasma)
This protocol is designed for the extraction of amino acids from human plasma samples.
Materials:
-
Human plasma samples
-
L-Alanine-d3 internal standard solution (100 µM in water)
-
30% Sulfosalicylic acid (SSA) solution
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
1.5 mL microcentrifuge tubes
-
Centrifuge capable of 12,000 rpm and 4°C
Procedure:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the 100 µM L-Alanine-d3 internal standard solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the samples at 4°C for 30 minutes to allow for complete protein precipitation.
-
Carefully transfer 50 µL of the supernatant to a new tube.
-
Add 450 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to the supernatant.
-
Vortex for 30 seconds.
-
Transfer the final solution to an LC autosampler vial for analysis.
LC-MS/MS Analysis
This section outlines the chromatographic and mass spectrometric conditions for the analysis of L-Alanine and L-Alanine-d3.
Liquid Chromatography (LC) Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A column suitable for polar compound analysis, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column like the Acclaim™ Trinity.[3]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A gradient elution is typically used, starting with a high percentage of organic phase and gradually increasing the aqueous phase to retain and elute the polar amino acids. A representative gradient is shown below:
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.4 | 5 | 95 |
| 2.0 | 0.4 | 5 | 95 |
| 5.0 | 0.4 | 50 | 50 |
| 5.1 | 0.4 | 95 | 5 |
| 7.0 | 0.4 | 95 | 5 |
| 7.1 | 0.4 | 5 | 95 |
| 10.0 | 0.4 | 5 | 95 |
Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).[5]
-
Ion Source Parameters:
-
Spray Voltage: 3500 V
-
Vaporizer Temperature: 370°C
-
Sheath Gas: 45 arbitrary units
-
Auxiliary Gas: 15 arbitrary units
-
Capillary Temperature: 270°C
-
-
MRM Transitions: Refer to Table 1. These should be optimized by infusing the individual standards.
Visualizations
L-Alanine Metabolic Pathway
The following diagram illustrates the central metabolic pathways involving L-Alanine, highlighting its conversion to pyruvate and its entry into the TCA cycle and gluconeogenesis.
Caption: L-Alanine metabolism and its link to central carbon metabolism.
Experimental Workflow for Stable Isotope Tracing
This diagram outlines the logical steps involved in a typical metabolic tracing experiment using L-Alanine-d3, from cell culture to data analysis.
Caption: Workflow for metabolic studies using L-Alanine-d3 tracing.
References
Application Note: Quantification of L-alanine in Plasma using L-Alanine-d3 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-alanine is a non-essential amino acid central to glucose metabolism and the glucose-alanine cycle.[1] Its quantification in plasma is crucial for studying various physiological and pathological states, including metabolic disorders and liver disease. This application note provides a detailed protocol for the sensitive and selective quantification of L-alanine in human plasma using a stable isotope-labeled internal standard, L-alanine-d3, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of L-alanine-d3 as an internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[1]
Principle
This method employs a simple protein precipitation step for sample preparation, followed by hydrophilic interaction liquid chromatography (HILIC) for the separation of L-alanine from other plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Materials and Reagents
-
L-Alanine (≥98% purity)
-
L-Alanine-d3 (≥99% isotopic purity)[1]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
HILIC analytical column (e.g., Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Microcentrifuge
-
Analytical balance
-
Calibrated pipettes
-
Autosampler vials
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve L-alanine and L-alanine-d3 in ultrapure water to prepare individual stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of L-alanine by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the L-alanine-d3 stock solution with a 50:50 mixture of acetonitrile and water.
-
-
Mobile Phase A:
-
10 mM ammonium formate in water with 0.15% formic acid.
-
-
Mobile Phase B:
-
Acetonitrile with 0.15% formic acid.
-
Sample Preparation
-
Thaw frozen plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (L-alanine-d3).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | Acquity BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.15% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.15% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 35°C |
| Gradient | 0-2 min: 85% B; 2-5 min: 85-50% B; 5-6 min: 50% B; 6-7 min: 50-85% B; 7-10 min: 85% B |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Alanine | 90.1 | 44.1 | 15 |
| L-Alanine-d3 | 93.1 | 46.1 | 15 |
Quantitative Data Summary
The method was validated for linearity, accuracy, precision, and sensitivity. The results are summarized in the tables below.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
| Calibration Range | 1 - 500 µmol/L |
| Correlation Coefficient (r²) | >0.995 |
| LLOQ | 1 µmol/L |
Table 2: Accuracy and Precision
| QC Level | Nominal Concentration (µmol/L) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| Low | 5 | 4.8 | 102.5 | 6.2 | 101.8 |
| Medium | 50 | 3.5 | 98.9 | 4.9 | 99.5 |
| High | 400 | 2.8 | 101.2 | 4.1 | 100.7 |
Visualizations
Caption: Experimental workflow for L-alanine quantification.
Caption: Simplified Glucose-Alanine Cycle.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and reliable approach for the quantification of L-alanine in human plasma. The simple sample preparation and the use of a stable isotope-labeled internal standard make this method suitable for high-throughput analysis in clinical research and drug development settings.
References
Application Notes and Protocols for L-Alanine-d3-1 as a Tracer in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a critical technique for understanding cellular physiology and pathophysiology by quantifying the rates of metabolic reactions. Stable isotope tracers are indispensable tools in MFA, enabling the elucidation of metabolic pathway activities and the identification of metabolic reprogramming in various disease states, including cancer and metabolic disorders. L-Alanine, a non-essential amino acid, serves as a key node in central carbon metabolism, directly linking glycolysis and the tricarboxylic acid (TCA) cycle. L-Alanine-d3-1, a stable isotope-labeled form of L-alanine with three deuterium atoms on the methyl group, is an effective tracer for delineating the metabolic fate of alanine and pyruvate. These application notes provide a comprehensive guide to using this compound for metabolic flux analysis, covering experimental design, detailed protocols, and data interpretation.
Principle of this compound Tracing
The core principle of using this compound as a tracer lies in its metabolic conversion to deuterated downstream metabolites. L-Alanine is readily and reversibly converted to pyruvate by the enzyme Alanine Aminotransferase (ALT). The deuterium label on the methyl group is retained in pyruvate, which can then enter various central metabolic pathways. By using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, the incorporation and distribution of deuterium in downstream metabolites can be quantified. This data allows for the calculation of relative and absolute metabolic fluxes, providing a detailed snapshot of cellular metabolism.
Key Metabolic Pathways Traced by this compound
-
Alanine Aminotransferase (ALT) and Pyruvate Metabolism: The reversible transamination of this compound to Pyruvate-d3 is a primary reaction traced. This provides a direct measure of ALT activity and the contribution of alanine to the pyruvate pool.
-
Tricarboxylic Acid (TCA) Cycle: Pyruvate-d3 can be converted to Acetyl-CoA-d2 by Pyruvate Dehydrogenase (PDH), which then enters the TCA cycle. Alternatively, it can be carboxylated to Oxaloacetate-d3 by Pyruvate Carboxylase (PC), an anaplerotic reaction. Tracing the deuterium label through TCA cycle intermediates such as citrate, succinate, and malate reveals the activity of these pathways.
-
Lactate Production: Pyruvate-d3 can be reduced to Lactate-d3 by Lactate Dehydrogenase (LDH), providing insights into glycolytic activity and the Warburg effect in cancer cells.
-
Gluconeogenesis: In relevant tissues like the liver, Pyruvate-d3 can be a precursor for the synthesis of glucose.
-
Other Amino Acid Metabolism: The deuterium label can be traced into other amino acids that are interconnected with the TCA cycle, such as aspartate and glutamate.
Data Presentation
The quantitative data obtained from this compound tracing experiments can be summarized to compare metabolic fluxes under different conditions. The following tables provide examples of how such data can be presented.
Disclaimer: The following quantitative data is illustrative and adapted from studies using similar tracers, as specific flux data for this compound is not widely available in published literature. The principles of metabolic tracing and the expected labeling patterns are conserved.
Table 1: Illustrative Metabolic Flux Ratios in Mammalian Cells. This table presents hypothetical flux ratios derived from a tracer experiment using this compound, comparing a control cell line to a cell line with a metabolic mutation.
| Metabolic Flux Ratio | Control Cells (%) | Mutant Cells (%) | Description |
| Pyruvate Dehydrogenase / Pyruvate Carboxylase | 75 | 40 | Ratio of pyruvate entering the TCA cycle via Acetyl-CoA versus anaplerotic entry as oxaloacetate. |
| Lactate Dehydrogenase / Pyruvate Dehydrogenase | 30 | 80 | Ratio of pyruvate being converted to lactate versus entering the TCA cycle. |
| Alanine Aminotransferase (forward flux) | 90 | 95 | Contribution of exogenous this compound to the intracellular pyruvate pool. |
Table 2: Illustrative Mass Isotopomer Distribution in Key Metabolites. This table shows the expected relative abundance of deuterated isotopomers (M+n) of key metabolites following incubation with this compound.
| Metabolite | Isotopomer | Relative Abundance (%) - Control | Relative Abundance (%) - Treated | Implication |
| Pyruvate | M+3 | 85 | 70 | High enrichment indicates direct conversion from this compound. |
| Lactate | M+3 | 80 | 65 | Reflects the labeling of the pyruvate pool and LDH activity. |
| Citrate | M+2 | 50 | 30 | Indicates entry of labeled acetyl-CoA into the TCA cycle via PDH. |
| Malate | M+3 | 25 | 15 | Demonstrates anaplerotic flux from pyruvate via PC. |
| Glutamate | M+2 | 40 | 25 | Shows the flow of the deuterium label through the TCA cycle. |
Experimental Protocols
Protocol 1: In Vitro Labeling of Adherent Mammalian Cells
1. Cell Culture and Seeding:
- Culture adherent mammalian cells in a suitable complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics.
- Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvesting. Allow cells to adhere and grow for 24 hours.
2. Isotope Labeling:
- Prepare the labeling medium: Use a base medium that is deficient in unlabeled L-alanine. Supplement this medium with a known concentration of this compound (e.g., 0.5 mM - 2 mM, concentration should be optimized for the specific cell line and experimental goals).
- Aspirate the complete growth medium from the wells and wash the cells once with pre-warmed, serum-free medium.
- Add the pre-warmed labeling medium to each well.
- Incubate the cells for a predetermined time course to allow for the tracer to be metabolized and reach isotopic steady state. This typically ranges from 6 to 24 hours, and should be determined empirically for the system under study.
3. Metabolism Quenching and Metabolite Extraction:
- To rapidly halt metabolic activity, place the 6-well plate on a bed of dry ice.
- Aspirate the labeling medium.
- Quickly wash the cells with 1 mL of ice-cold saline or phosphate-buffered saline (PBS) and aspirate completely.
- Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.
- Incubate the plate at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.
- Using a cell scraper, scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
- Vortex the tube for 30 seconds.
- Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
- Transfer the supernatant containing the polar metabolites to a new microcentrifuge tube.
4. Sample Preparation for GC-MS Analysis:
- Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator.
- Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is a two-step derivatization:
- Add 20 µL of 20 mg/mL methoxyamine hydrochloride in pyridine and incubate at 37°C for 90 minutes.
- Add 80 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMS) and incubate at 60°C for 30 minutes.
5. GC-MS Analysis:
- Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
- Use a suitable temperature gradient to separate the metabolites.
- Operate the mass spectrometer in either full scan mode to identify all labeled metabolites or in selected ion monitoring (SIM) mode to quantify the abundance of specific isotopologues of alanine and its downstream metabolites.
6. Data Analysis:
- Correct the raw mass isotopomer distributions for the natural abundance of isotopes.
- Calculate the fractional enrichment of deuterium in each metabolite.
- Use metabolic flux analysis software (e.g., INCA, Metran) to fit the labeling data to a metabolic model and estimate intracellular fluxes.
Protocol 2: In Vivo Labeling in Animal Models
1. Animal Acclimatization and Diet:
- Acclimatize animals (e.g., mice, rats) to the experimental conditions for at least one week.
- Provide a standard chow diet or a custom diet depending on the experimental design.
2. Tracer Administration:
- Prepare a sterile solution of this compound in saline.
- Administer the tracer via a suitable route, such as intravenous (IV) infusion, intraperitoneal (IP) injection, or oral gavage. The dosage and administration route should be optimized based on the research question and animal model. For continuous labeling, the tracer can be added to the drinking water.
3. Time-Course Sampling:
- At specific time points post-administration, collect biological samples such as blood (plasma/serum), urine, and specific tissues.
- For tissue collection, euthanize the animal and immediately freeze-clamp the tissue in liquid nitrogen to halt metabolic activity.
4. Sample Preparation:
- Plasma/Serum: Thaw samples on ice. Add a known volume of plasma/serum to a microcentrifuge tube. Add four volumes of ice-cold methanol to precipitate proteins. Vortex and centrifuge at high speed. Collect the supernatant.
- Tissues: Weigh the frozen tissue and homogenize in a cold methanol/water solution. Centrifuge to pellet tissue debris and proteins. Collect the supernatant.
5. Metabolite Extraction and Analysis:
- Follow steps 4-6 from Protocol 1 for sample preparation, GC-MS analysis, and data analysis.
Mandatory Visualizations
Caption: Metabolic fate of this compound in central carbon metabolism.
Caption: General experimental workflow for metabolic flux analysis.
Applications of L-Alanine-d3 in Quantitative Proteomics: A Detailed Guide for Researchers
Introduction
In the dynamic field of quantitative proteomics, stable isotope labeling has emerged as a powerful strategy for the accurate and robust quantification of proteins and their post-translational modifications. Among the various isotopic labeling techniques, metabolic labeling, particularly Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), offers a distinct advantage by incorporating labeled amino acids directly into the proteome of living cells. L-Alanine-d3, a deuterated form of the non-essential amino acid L-alanine, serves as a valuable tool in this context, enabling researchers to probe the intricacies of protein synthesis, degradation, and overall turnover.
This document provides comprehensive application notes and detailed experimental protocols for the use of L-Alanine-d3 in quantitative proteomics. It is intended for researchers, scientists, and drug development professionals seeking to leverage this stable isotope for in-depth proteomic analysis.
Core Applications of L-Alanine-d3 in Quantitative Proteomics
The primary application of L-Alanine-d3 in quantitative proteomics lies in its utility as a metabolic label to differentiate between protein populations synthesized at different times or under different experimental conditions.
1. Protein Turnover Studies:
By introducing L-Alanine-d3 into the cell culture medium, newly synthesized proteins will incorporate this "heavy" amino acid, while pre-existing proteins will retain the "light," unlabeled L-alanine. This "pulse-chase" approach allows for the measurement of protein synthesis and degradation rates on a proteome-wide scale.[1] This is crucial for understanding cellular homeostasis, disease progression, and the mechanism of action of therapeutic agents.[2]
2. Comparative Proteomics:
SILAC experiments utilizing L-Alanine-d3 enable the direct comparison of protein abundance between two or more cell populations. For instance, a control cell population can be grown in a medium containing standard L-alanine, while a treated population is cultured with L-Alanine-d3. After treatment, the cell populations are combined, and the relative abundance of each protein is determined by the ratio of the mass spectrometry signal intensities of the heavy and light peptide pairs.[3]
3. Metabolic Flux Analysis:
As a metabolic precursor, L-Alanine can be converted into other metabolites. By tracing the incorporation of the deuterium label from L-Alanine-d3 into other molecules, researchers can gain insights into metabolic pathways and their regulation under various conditions.[4]
4. Drug Discovery and Development:
Understanding how a drug affects protein turnover can provide valuable information about its mechanism of action and potential off-target effects. L-Alanine-d3 can be used to assess the impact of a drug candidate on the synthesis and degradation rates of specific proteins or the entire proteome.[4]
Quantitative Data Presentation
| Protein Accession | Gene Symbol | Protein Name | Fold Change (Heavy/Light) | p-value | Biological Process |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.85 | 0.001 | Apoptosis, Cell Cycle Arrest |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.98 | 0.85 | Cytoskeleton organization |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 1.52 | 0.023 | Protein folding, Stress response |
| P31749 | HSPA8 | Heat shock 70kDa protein 8 | 1.31 | 0.041 | Protein folding, Chaperone |
| P10412 | G6PD | Glucose-6-phosphate 1-dehydrogenase | 1.15 | 0.11 | Pentose phosphate pathway |
Experimental Protocols
The following are detailed protocols for conducting a quantitative proteomics experiment using L-Alanine-d3.
Protocol 1: Metabolic Labeling of Cultured Cells with L-Alanine-d3 (SILAC)
This protocol describes the metabolic labeling of two cell populations for comparative proteomic analysis.
Materials:
-
Cell line of interest
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-alanine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Alanine (light)
-
L-Alanine-d3 (heavy)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture and Adaptation:
-
Prepare two types of SILAC media: "Light" medium supplemented with unlabeled L-Alanine and "Heavy" medium supplemented with L-Alanine-d3. Both should contain 10% dFBS.
-
Culture two separate populations of the chosen cell line. Grow one population in the "Light" medium and the other in the "Heavy" medium.
-
Passage the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid (>95%).
-
-
Experimental Treatment:
-
Once labeling is complete, treat the "Heavy" labeled cells with the experimental condition (e.g., drug treatment).
-
Treat the "Light" labeled cells with a vehicle control.
-
-
Cell Harvest and Lysis:
-
After the desired treatment period, harvest both cell populations.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Determine the protein concentration of each lysate.
-
-
Sample Mixing:
-
Mix equal amounts of protein from the "Light" and "Heavy" lysates.
-
Protocol 2: Protein Digestion and Peptide Preparation
Materials:
-
Combined protein lysate from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
C18 desalting columns
Procedure:
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding DTT to the protein mixture and incubating.
-
Alkylate cysteine residues by adding IAA and incubating in the dark.
-
-
Proteolytic Digestion:
-
Dilute the protein mixture with ammonium bicarbonate.
-
Add trypsin and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide mixture with formic acid.
-
Desalt and concentrate the peptides using C18 columns.
-
Protocol 3: Mass Spectrometry Analysis and Data Processing
Procedure:
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.
-
The software will identify peptide pairs with a mass shift corresponding to the incorporation of L-Alanine-d3 and calculate the heavy-to-light ratios for relative quantification.
-
Visualizations of Workflows and Pathways
General Workflow for Quantitative Proteomics using L-Alanine-d3
Caption: A general experimental workflow for quantitative proteomics using L-Alanine-d3.
mTOR Signaling Pathway and Protein Synthesis
L-Alanine can influence the mTOR signaling pathway, a central regulator of protein synthesis. This diagram illustrates the connection between L-alanine metabolism and the mTOR pathway, a relevant consideration when using L-Alanine-d3 for protein turnover studies.
Caption: L-Alanine metabolism can influence the energy status of the cell, thereby affecting mTORC1 activity and protein synthesis.
References
- 1. Kinetics of intravenously administered 15N-L-alanine in the evaluation of protein turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 3. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DL-ALANINE (3,3,3-D3) () for sale [vulcanchem.com]
Application Notes and Protocols for Cell Culture Labeling with L-Alanine-d3-1 in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction to Stable Isotope Labeling with L-Alanine-d3-1
Stable isotope labeling is a powerful technique in metabolomics for tracing the metabolic fate of molecules within biological systems.[1][2] By replacing naturally abundant isotopes with their heavier, stable counterparts, researchers can track the transformation of these labeled compounds through metabolic pathways using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3] this compound is a deuterated form of the non-essential amino acid L-alanine, where three hydrogen atoms on the methyl group are replaced with deuterium.[4] This isotopic labeling allows for the precise tracking of the alanine molecule and its metabolic derivatives.
Alanine plays a central role in cellular metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[1] It is readily converted to pyruvate, a critical metabolic hub.[1] In cancer metabolism, altered alanine metabolism has been observed, with some cancer cells showing increased uptake and utilization of alanine to support their rapid proliferation.[5][6] Therefore, tracing the metabolic fate of alanine with this compound can provide valuable insights into cellular physiology in both healthy and diseased states, aiding in the identification of novel therapeutic targets and the development of new drugs.[1]
Core Principles of this compound Tracing
The fundamental principle of using this compound as a tracer is to introduce it into a cell culture system and monitor its incorporation into downstream metabolites. As cells take up and metabolize the "heavy" this compound, the deuterium atoms are transferred to subsequent molecules. The resulting mass shifts in these metabolites can be detected by mass spectrometry, allowing for the elucidation of active metabolic pathways.[1] For instance, the conversion of this compound to pyruvate-d3 will result in a 3 Dalton (Da) mass increase in pyruvate and any subsequent metabolites that retain the deuterated methyl group.
Experimental Workflow
The general workflow for a stable isotope tracing experiment using this compound in cell culture involves several key steps: cell culture and labeling, quenching of metabolism, metabolite extraction, and sample analysis by mass spectrometry. A visual representation of this workflow is provided below.
Metabolic Pathways of L-Alanine
L-Alanine is intricately linked to central carbon metabolism. The diagram below illustrates the key metabolic pathways that can be traced using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective alanine transporter utilization creates a targetable metabolic niche in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
Sample preparation techniques for L-Alanine-d3-1 experiments.
These comprehensive application notes and protocols are designed for researchers, scientists, and professionals in drug development. They provide detailed methodologies for sample preparation techniques crucial for experiments involving L-Alanine-d3, a stable isotope-labeled form of the amino acid L-Alanine. L-Alanine-d3 is frequently utilized as an internal standard in quantitative mass spectrometry-based analyses to ensure accuracy and precision.
I. Sample Preparation Techniques for Biological Matrices
The accurate quantification of L-Alanine and its deuterated analog, L-Alanine-d3, in biological samples is paramount for metabolic research and clinical studies. The choice of sample preparation technique is critical and depends on the biological matrix and the analytical method employed. The following sections detail validated protocols for various sample types.
Protein Precipitation for Plasma and Serum Samples
Protein precipitation is a widely used method for the rapid removal of proteins from plasma and serum samples prior to LC-MS/MS analysis. This technique is effective for concentrating low-abundance analytes and minimizing matrix effects that can interfere with ionization.[1][2]
Protocol: Sulfosalicylic Acid Precipitation
This protocol is suitable for the analysis of amino acids in plasma.
-
Sample Collection: Collect blood in appropriate anticoagulant-containing tubes (e.g., EDTA, heparin) and centrifuge to separate plasma.
-
Precipitation:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of 30% sulfosalicylic acid.[3]
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
-
Incubation and Centrifugation:
-
Supernatant Collection:
-
Carefully collect 50 µL of the clear supernatant.
-
-
Dilution and Analysis:
Quantitative Data: Protein Precipitation Efficiency
The efficiency of protein precipitation methods can vary depending on the solvent and the sample matrix. The following table summarizes a comparison of different precipitation methods for plasma samples.
| Precipitation Method | Protein Recovery (%) | Reference |
| Trichloroacetic Acid (TCA) | Most Effective | [4] |
| Acetone | Most Effective | [4] |
| Chloroform/Methanol | Higher protein recovery from adipose tissue | [4] |
| Ethanol | ~80% (for urine samples) | [5] |
Homogenization and Extraction for Tissue and Cell Samples
For solid samples like tissues or cell pellets, homogenization is required to release the intracellular contents, followed by an extraction procedure.
Protocol: Tissue/Cell Homogenization
-
Sample Collection and Weighing:
-
Excise tissue of interest and weigh a small portion (e.g., 20-50 mg). For cultured cells, collect a known number of cells (e.g., 1 x 10^6) by centrifugation.
-
-
Homogenization:
-
Place the tissue or cell pellet in a suitable homogenization tube.
-
Add an appropriate volume of ice-cold extraction solvent (e.g., 80% methanol containing L-Alanine-d3 as an internal standard).
-
Homogenize the sample using a bead beater or a sonicator until the tissue is completely disrupted.
-
-
Centrifugation:
-
Centrifuge the homogenate at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet cellular debris.[6]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube for further processing or direct analysis.
-
Solid-Phase Extraction (SPE) for Sample Cleanup
Solid-phase extraction is a chromatographic technique used to clean up complex samples by removing interfering substances.[7] For amino acid analysis, cation-exchange SPE cartridges are often employed.[8]
Protocol: Cation-Exchange SPE
-
Cartridge Conditioning:
-
Condition a polymeric cation-exchange SPE cartridge (e.g., Oasis-MCX, Strata-X-C) by passing through methanol followed by ultrapure water.[8]
-
-
Sample Loading:
-
Load the pre-treated sample (e.g., protein-precipitated supernatant, tissue homogenate supernatant) onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., 0.1% formic acid in water) to remove neutral and anionic interferences.
-
-
Elution:
-
Elute the retained amino acids, including L-Alanine-d3, with a stronger solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Quantitative Data: SPE Recovery
The recovery of analytes using SPE can be highly efficient.
| Analyte | SPE Cartridge | Recovery (%) | Reference |
| BMAA and DAB | Oasis-MCX, Strata-X-C | 66 - 91 | [8] |
II. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Amino acids are polar and non-volatile, making them unsuitable for direct GC-MS analysis. Derivatization is a necessary step to convert them into volatile and thermally stable compounds. Silylation is a common derivatization technique for amino acids.
Protocol: MTBSTFA Derivatization
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a popular silylating agent that forms stable tert-butyldimethylsilyl (TBDMS) derivatives.
-
Sample Drying:
-
Transfer an aliquot of the sample extract to a reaction vial and dry it completely under a stream of nitrogen or by lyophilization.[9]
-
-
Derivatization Reaction:
-
Analysis:
-
Cool the vial to room temperature.
-
Inject an aliquot of the derivatized sample directly into the GC-MS system.
-
Quantitative Data: GC-MS Method Performance
The performance of a GC-MS method for amino acid analysis is highly dependent on the derivatization and chromatographic conditions.
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 1 µmol/L (for aTRAQ method) | [10] |
| Linearity Range | up to 1000 µmol/L (for aTRAQ method) | [10] |
| Coefficient of Variation (CV) | <20% (for aTRAQ method) | [10] |
III. Experimental Workflows and Signaling Pathways
Visualizing experimental workflows and the biological context of L-Alanine is crucial for understanding its role in metabolism and cellular signaling.
Experimental Workflow for LC-MS/MS Analysis
References
- 1. jpt.com [jpt.com]
- 2. Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics | MDPI [mdpi.com]
- 6. sid.ir [sid.ir]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Elucidation of matrix effects and performance of solid-phase extraction for LC-MS/MS analysis of β-N-methylamino-L-alanine (BMAA) and 2,4-diaminobutyric acid (DAB) neurotoxins in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative urine amino acid analysis using liquid chromatography tandem mass spectrometry and aTRAQ reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of L-Alanine-d3 for Improved GC-MS Detection
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of L-Alanine-d3, a deuterated stable isotope of L-Alanine, to enhance its detection and quantification by Gas Chromatography-Mass Spectrometry (GC-MS). The inherent polar and non-volatile nature of amino acids like L-Alanine-d3 necessitates derivatization to improve their chromatographic behavior and thermal stability for GC analysis.[1][2][3] This process involves the chemical modification of the polar functional groups (carboxyl and amino groups) into less polar and more volatile derivatives.[2]
The selection of an appropriate derivatization reagent is critical and depends on factors such as the desired sensitivity, the type of detector being used, and the stability of the resulting derivatives.[2] This guide focuses on two widely employed and effective derivatization strategies: Silylation and a two-step Esterification followed by Acylation .
Choosing a Derivatization Strategy
The choice between silylation and esterification/acylation depends on several factors. Silylation is a versatile and common technique, but the resulting derivatives can be sensitive to moisture.[1] Esterification followed by acylation is a robust two-step method that can yield highly stable derivatives, particularly when using fluorinated acylating agents, which can enhance sensitivity for detectors like electron capture detection (ECD).[2] For mass spectrometry (MS) detection, the fragmentation pattern of the derivative is a key consideration for both methods.[2]
| Derivatization Method | Reagents | Key Advantages | Key Disadvantages |
| Silylation | MTBSTFA, MSTFA, BSTFA | Single-step reaction, produces volatile by-products (MSTFA)[3], TBDMS derivatives (from MTBSTFA) are more stable and less moisture sensitive.[1][2] | Sensitivity to moisture[1], higher molecular weight of TBDMS derivatives can lead to longer elution times. |
| Esterification/Acylation | Methanolic HCl, PFPA | Forms stable derivatives[4], fluorinated acylating agents can enhance sensitivity.[2] | Two-step process, may require more optimization.[2] |
Experimental Workflow
The general workflow for the derivatization and subsequent GC-MS analysis of L-Alanine-d3 is depicted below. This process begins with sample preparation and drying, followed by the chosen derivatization reaction, and concludes with instrumental analysis.
Protocol 1: Silylation using MTBSTFA
This protocol details the derivatization of L-Alanine-d3 using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which forms a tert-butyldimethylsilyl (TBDMS) derivative. TBDMS derivatives are known for their increased stability compared to trimethylsilyl (TMS) derivatives.[1][2]
Materials:
-
L-Alanine-d3 standard or sample
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile (ACN), anhydrous
-
Reaction vials (e.g., 2 mL screw-cap vials with PTFE-lined septa)
-
Heating block or oven
-
Nitrogen gas supply for drying
-
GC-MS system
Procedure:
-
Drying: Place a known amount of the L-Alanine-d3 sample or standard into a reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry as silylation reagents are sensitive to moisture.[1][2]
-
Reagent Addition: To the dried residue, add 100 µL of acetonitrile followed by 100 µL of MTBSTFA.
-
Reaction: Tightly cap the vial and heat the mixture at 100 °C for 4 hours to ensure complete derivatization.
-
Cooling and Analysis: After heating, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.
GC-MS Parameters (Illustrative):
-
Column: SLB™-5ms (20 m x 0.18 mm I.D., 0.18 µm film thickness) or similar.
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow.
-
Oven Program: Initial temperature of 100 °C, ramp to 360 °C. A starting temperature no higher than 100 °C is often necessary to resolve the derivative from the solvent peak.
-
MS Detector: Operated in either full scan or Selected Ion Monitoring (SIM) mode. The characteristic fragments of the TBDMS-derivatized L-Alanine-d3 should be monitored.
Protocol 2: Two-Step Esterification and Acylation
This protocol describes a two-step derivatization process involving the esterification of the carboxyl group followed by the acylation of the amino group.[2][4] This method is robust and yields stable derivatives suitable for GC-MS analysis.
Materials:
-
L-Alanine-d3 standard or sample
-
2 M HCl in Methanol (for esterification)
-
Pentafluoropropionic anhydride (PFPA) in ethyl acetate (e.g., 1:4 v/v) (for acylation)
-
Toluene or other suitable solvent for reconstitution
-
Reaction vials
-
Heating block or oven
-
Nitrogen gas supply for drying
-
GC-MS system
Procedure:
-
Drying: As with silylation, ensure the L-Alanine-d3 sample is completely dry in a reaction vial.
-
Esterification:
-
Add 100 µL of 2 M HCl in methanol to the dried sample.
-
Cap the vial and heat at 80 °C for 60 minutes.[4]
-
After heating, cool the vial to room temperature and evaporate the solvent under a stream of nitrogen.
-
-
Acylation:
-
Reconstitution and Analysis:
GC-MS Parameters (Illustrative):
-
Column: A non-polar or medium-polarity column suitable for amino acid analysis.
-
Injector Temperature: 250-280 °C
-
Carrier Gas: Helium.
-
Oven Program: A temperature program should be optimized to achieve good separation of the derivatized L-Alanine-d3 from other components in the sample. A typical program might start at a lower temperature (e.g., 70-100 °C) and ramp up to a higher temperature (e.g., 280-300 °C).
-
MS Detector: Operated in scan or SIM mode to detect the characteristic ions of the N-pentafluoropropionyl-L-alanine-d3 methyl ester.
Logical Relationship of Derivatization Steps
The following diagram illustrates the sequential chemical modifications that occur during the two-step esterification and acylation process.
Concluding Remarks
The derivatization of L-Alanine-d3 is an essential step for reliable and sensitive analysis by GC-MS. Both silylation and the two-step esterification/acylation methods are effective, and the choice between them will depend on the specific requirements of the analysis, including available instrumentation and the complexity of the sample matrix. The protocols provided here serve as a starting point, and optimization of reaction times, temperatures, and reagent volumes may be necessary to achieve the best results for a particular application. Proper drying of the sample before derivatization is a critical step for the success of both methods.
References
Application of L-Alanine-d3-1 in Diabetes and Metabolic Syndrome Research
Abstract
L-Alanine, a primary gluconeogenic amino acid, plays a pivotal role in glucose homeostasis. Its metabolism is frequently dysregulated in diabetes and metabolic syndrome, contributing to hyperglycemia through enhanced hepatic gluconeogenesis.[1][2][3] L-Alanine-d3-1 is a stable, deuterium-labeled isotopologue of L-Alanine, serving as a powerful tracer for elucidating the dynamics of alanine metabolism and its contribution to glucose production in vivo.[4][5][6] These application notes provide detailed protocols for utilizing this compound in metabolic studies, offering researchers a robust tool to investigate disease pathophysiology and evaluate novel therapeutic interventions.
Introduction
In states of insulin resistance, such as type 2 diabetes and metabolic syndrome, the liver's production of glucose is inadequately suppressed, leading to fasting and postprandial hyperglycemia.[2] Alanine, released primarily from muscle tissue, is a key substrate transported to the liver, where it is converted to pyruvate by alanine transaminase (ALT) and subsequently enters the gluconeogenic pathway to form new glucose.[1][2][7] The activity of this pathway, often referred to as the glucose-alanine cycle, is elevated in diabetic states.[1][7]
Stable isotope tracers like this compound are indispensable for quantifying metabolic fluxes in vivo.[8][9] By introducing a labeled substrate and measuring its incorporation into downstream metabolites (e.g., glucose) using mass spectrometry, researchers can precisely calculate the rate of specific metabolic pathways. This compound is used as a tracer to measure alanine turnover and its conversion rate to glucose, providing direct insights into the regulation of gluconeogenesis.[4][8][10] It can also be used as an internal standard for the accurate quantification of endogenous L-alanine in biological samples.[3][6]
Key Applications
-
Quantification of Hepatic Gluconeogenesis: Tracing the incorporation of the deuterium label from this compound into newly synthesized glucose allows for the precise measurement of the contribution of alanine to overall hepatic glucose production. This is critical for understanding the extent of gluconeogenic dysregulation in diabetes.
-
Alanine Flux and Turnover: Using isotope dilution techniques, the rate of appearance (Ra) and disappearance (Rd) of alanine in plasma can be determined, providing a measure of whole-body alanine metabolism.
-
Drug Efficacy Studies: Evaluating the effect of novel therapeutic agents on inhibiting gluconeogenesis. A reduction in the incorporation of the this compound label into glucose would indicate effective target engagement.
-
Pathophysiological Studies: Comparing alanine metabolism and gluconeogenesis in healthy versus diabetic or insulin-resistant models to elucidate the mechanisms underlying metabolic disease.
Signaling Pathways and Metabolic Workflows
The following diagrams illustrate the key metabolic pathway and a typical experimental workflow for using this compound.
References
- 1. Origin and Roles of Alanine and Glutamine in Gluconeogenesis in the Liver, Kidneys, and Small Intestine under Physiological and Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatic ALT isoenzymes are elevated in gluconeogenic conditions including diabetes and suppressed by insulin at the protein level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. In-vivo measurement of glucose and alanine metabolism with stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurements of Gluconeogenesis and Glycogenolysis: A Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Signal Intensity of L-Alanine-d3 in Mass Spectrometry
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to poor signal intensity of L-Alanine-d3 in mass spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of unexpectedly low signal intensity for my L-Alanine-d3 internal standard?
Poor signal intensity for a deuterated internal standard like L-Alanine-d3 can originate from several factors. These can be broadly categorized as issues with the standard solution itself, suboptimal instrument settings, chromatographic problems, and matrix effects.[1][2] It's also possible that the specific lot of the deuterated standard has issues with purity or stability.[2]
Common culprits include:
-
Problems with the internal standard solution: This could be due to incorrect concentration, degradation over time, or improper storage.[1]
-
Suboptimal mass spectrometer settings: Inefficient ionization or fragmentation can lead to a weak signal.[1]
-
Chromatographic issues: Poor peak shape or co-elution with interfering substances can negatively impact signal intensity.[1]
-
Matrix effects: Components within the sample matrix can suppress the ionization of L-Alanine-d3, leading to a reduced signal.[1][2]
-
Instrument contamination or malfunction: A dirty ion source or issues with the LC or MS system can cause a general decrease in signal.[1][3]
Q2: My L-Alanine-d3 standard has a different retention time than the non-deuterated L-Alanine. Is this normal?
Yes, this is a well-documented phenomenon known as the "deuterium isotope effect" or "Chromatographic Deuterium Isotope Effect (CDE)".[3][4][5] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[4][5] This is due to the subtle differences in physicochemical properties between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, which can lead to differences in hydrophobicity and interactions with the stationary phase.[5] While often minor, this retention time shift can be problematic if it leads to differential matrix effects between the analyte and the internal standard.[3]
Q3: How can I investigate if the poor signal is due to the L-Alanine-d3 standard itself?
To determine if the issue lies with the standard, a systematic check of its integrity is recommended. This involves verifying its concentration, assessing its purity, and checking for degradation.
A straightforward approach is to perform a direct infusion of the L-Alanine-d3 standard into the mass spectrometer. This bypasses the liquid chromatography (LC) system and allows for a direct assessment of the standard's signal and helps in optimizing MS parameters.[1][6]
Here is a systematic workflow to verify the standard's integrity:
Q4: Could the deuterium atoms on L-Alanine-d3 be exchanging with hydrogen from the solvent (H/D exchange)?
Isotopic instability, or H/D exchange, can be a concern for deuterated standards, particularly when deuterium atoms are in labile positions such as on -OH, -NH, or -COOH groups.[3] For L-Alanine-d3, the deuterium atoms are on the methyl group (CD3), which are generally considered non-labile. However, under certain conditions, exchange could still theoretically occur, though it is less likely.
To investigate the possibility of H/D exchange, an incubation study can be performed.
Troubleshooting Guides
Guide 1: Optimizing Mass Spectrometer Parameters
If the L-Alanine-d3 standard integrity is confirmed, the next step is to optimize the mass spectrometer settings. It is best practice to optimize parameters for both the analyte and the deuterated internal standard independently.[5] Direct infusion of a standard solution is an effective way to accomplish this.
Table 1: Representative MS Parameter Optimization for a Deuterated Standard
| Parameter | Initial Value | Optimized Value | Rationale |
| Capillary Voltage (kV) | 2.5 | 3.5 | Increased voltage can enhance ionization efficiency.[3] |
| Cone Voltage (V) | 20 | 35 | Higher cone voltage can improve ion transmission, but excessive voltage may lead to in-source fragmentation.[3][4] |
| Desolvation Gas Flow (L/hr) | 600 | 800 | Higher flow rates can improve desolvation and reduce the formation of adducts.[3] |
| Desolvation Temperature (°C) | 350 | 450 | Increased temperature aids in solvent evaporation and the formation of ions.[3] |
Note: These are example values. The optimal parameters will be compound and instrument-dependent.
Guide 2: Investigating and Mitigating Matrix Effects
Matrix effects, particularly ion suppression, are a common cause of poor signal intensity in LC-MS analysis.[2] This occurs when co-eluting components from the sample matrix interfere with the ionization of L-Alanine-d3.[2]
Table 2: Troubleshooting Matrix Effects
| Symptom | Potential Cause | Recommended Action |
| Low signal for L-Alanine-d3 in matrix samples compared to clean solvent. | Ion Suppression | Perform a post-column infusion experiment to confirm.[6] |
| Inconsistent signal intensity across a batch of samples. | Variable Matrix Effects | Improve sample preparation to remove interfering components (e.g., using solid-phase extraction).[2] |
| Poor peak shape for L-Alanine-d3 in matrix samples. | Co-eluting Interferences | Optimize the chromatographic method to improve separation from matrix components.[2] |
Experimental Protocols
Protocol 1: Direct Infusion for MS Parameter Optimization
Objective: To optimize MS parameters for L-Alanine-d3 to achieve maximum signal intensity.
Materials:
-
L-Alanine-d3 stock solution
-
Syringe pump
-
Mass spectrometer
-
Solvent mimicking the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
Procedure:
-
Prepare the Infusion Solution: Dilute the L-Alanine-d3 stock solution to a suitable concentration (e.g., 100-1000 ng/mL) in the mobile phase solvent.[1]
-
Set up the Infusion: Infuse the solution directly into the mass spectrometer at a constant flow rate using a syringe pump.
-
Optimize Precursor Ion: While monitoring the precursor ion for L-Alanine-d3, adjust the following parameters to maximize signal intensity:
-
Optimize Product Ion: If using tandem MS (MS/MS), set the collision energy (CE) to an initial value (e.g., 20 V) and then ramp the CE across a relevant range to find the optimal value that produces the most intense and stable product ion signal.[5]
-
Repeat for L-Alanine: Repeat this process for the non-deuterated L-Alanine standard to determine its optimal parameters.[5]
Protocol 2: Sample Preparation for LC-MS/MS Analysis of Alanine
Objective: To prepare a sample for LC-MS/MS analysis by precipitating proteins and extracting the analyte and internal standard.
Materials:
-
Whole blood sample, calibrator, or quality control sample
-
L-Alanine-d3 internal standard mix
-
Zinc sulfate precipitation reagent
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 50 µL of the sample, add the L-Alanine-d3 internal standard mix.[3]
-
Add 250 µL of the zinc sulfate precipitation reagent.[3]
-
Vortex the mixture for 30 seconds to precipitate proteins.[3]
-
Centrifuge for 5 minutes at high speed.[3]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[3]
References
Common sources of contamination in L-Alanine-d3-1 experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common sources of contamination in L-Alanine-d3 experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of contamination to be aware of in L-Alanine-d3 experiments?
A1: The primary sources of contamination can be categorized as follows:
-
Isotopic Contamination: This includes the presence of unlabeled L-Alanine (d0) or partially deuterated variants (d1, d2) in the L-Alanine-d3 stock.
-
Chemical Contamination: This refers to the presence of other amino acids, synthesis byproducts, or impurities in the L-Alanine-d3 reagent.
-
Experimental Contamination: This can be introduced during sample preparation and analysis from various sources such as solvents, labware, or cross-contamination from other samples.
-
Deuterium-Hydrogen (D-H) Exchange: This is the exchange of deuterium atoms on the L-Alanine-d3 molecule with hydrogen atoms from the surrounding environment, leading to a loss of isotopic purity.
Q2: What is deuterium-hydrogen (D-H) back-exchange and how can I prevent it?
A2: Deuterium-hydrogen back-exchange is a process where deuterium atoms on your L-Alanine-d3 molecule are replaced by protons (hydrogen atoms) from the solvent or sample matrix. This can lead to an underestimation of your analyte when using L-Alanine-d3 as an internal standard. The hydrogens on the amino and carboxyl groups are labile and will readily exchange; however, the deuterium on the methyl group of L-Alanine-d3 is generally stable.
To minimize back-exchange of the more labile protons, it is recommended to work with non-aqueous or aprotic solvents whenever possible and to control the pH of your solutions. Acidic or basic conditions can catalyze this exchange. For mass spectrometry applications, minimizing the time the sample spends in aqueous mobile phases before analysis can also help.
Q3: How can I be sure of the isotopic and chemical purity of my L-Alanine-d3 standard?
A3: Reputable suppliers provide a Certificate of Analysis (CoA) that details the isotopic and chemical purity of the L-Alanine-d3. For instance, suppliers often specify an isotopic purity of ≥99% deuterated forms (d1-d3) and a chemical purity of ≥98%.[1][2][3][4] Always review the CoA for the specific lot you are using. For rigorous quantitative studies, it is good practice to independently verify the purity using techniques like mass spectrometry or NMR.
Troubleshooting Guides
Issue 1: High background signal of unlabeled L-Alanine (d0) in my blank samples.
This suggests contamination is being introduced during your experimental workflow.
| Potential Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | 1. Prepare fresh mobile phases and reconstitution solvents using high-purity (e.g., LC-MS grade) solvents. 2. Analyze a solvent blank (injecting only the solvent used to reconstitute the sample) to check for contamination. |
| Contaminated Labware | 1. Use new, disposable autosampler vials, pipette tips, and microcentrifuge tubes. 2. If using glassware, ensure it is thoroughly cleaned, for example, by acid washing followed by rinsing with high-purity water and solvent. |
| Cross-Contamination from Samples | 1. Implement a strict sample preparation workflow, preparing blanks and standards before handling high-concentration samples. 2. Run a blank injection after a high-concentration sample to check for carryover in the analytical system. |
| Contaminated Internal Standard | Although less likely for blanks, verify the purity of the L-Alanine-d3 standard as described in Q3 of the FAQ. |
Issue 2: Inconsistent or decreasing signal intensity of L-Alanine-d3 across an analytical run.
This can indicate instability of the analyte during the analysis or issues with the analytical instrumentation.
| Potential Cause | Troubleshooting Step |
| Degradation in the Autosampler | 1. Ensure the autosampler is temperature-controlled (typically at 4°C) to minimize degradation of biological samples. 2. Limit the time samples are stored in the autosampler before injection. |
| Adsorption to Labware | 1. Use low-binding microcentrifuge tubes and vials. 2. Consider modifying the sample diluent to reduce non-specific binding (e.g., by adjusting pH or organic solvent concentration). |
| Mass Spectrometer Instability | 1. Monitor the instrument's performance by injecting a system suitability standard at regular intervals during the run. 2. Check for fluctuations in spray stability if using electrospray ionization. |
| Deuterium-Hydrogen Exchange | As detailed in Q2 of the FAQ, ensure that the pH and solvent conditions are not promoting the exchange of deuterium for hydrogen. |
Quantitative Data Summary
The following table summarizes typical purity specifications for commercially available L-Alanine-d3.
| Parameter | Typical Specification | Source |
| Isotopic Purity (atom % D) | ≥ 99% | [3] |
| Chemical Purity | ≥ 98% | [2][4] |
| Deuterated Forms (d1-d3) | ≥ 99% | [1] |
Experimental Protocols
Protocol: Preparation of L-Alanine-d3 Internal Standard Stock and Working Solutions
This protocol provides a general guideline for preparing internal standard solutions for use in LC-MS/MS analysis.
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh approximately 1 mg of L-Alanine-d3 powder.
-
Dissolve the powder in a suitable solvent (e.g., 1 mL of methanol or a water:methanol mixture) to achieve a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent solvent evaporation and contamination.
-
-
Working Solution Preparation:
-
On the day of the experiment, bring the stock solution to room temperature.
-
Prepare a series of dilutions from the stock solution using the appropriate mobile phase or reconstitution solvent to create working standards at the desired concentrations.
-
Protocol: Sample Preparation for L-Alanine Quantification in Plasma
This protocol outlines a protein precipitation method for extracting L-Alanine from plasma samples.
-
Sample Thawing:
-
Thaw plasma samples on ice.
-
-
Protein Precipitation:
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 200 µL of ice-cold methanol containing the L-Alanine-d3 internal standard at a known concentration.
-
Vortex for 30 seconds to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for L-Alanine-d3 analysis.
Caption: Troubleshooting logic for L-Alanine-d3 experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-丙氨酸-3,3,3-d3 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 4. L-Alanine (3,3,3-Dâ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
Technical Support Center: Matrix Effects in LC-MS Analysis with L-Alanine-d3-1
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting matrix effects when using L-Alanine-d3-1 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact LC-MS analysis?
A1: In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest.[1] These components can include salts, proteins, lipids, and metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][3] This interference can lead to either a decrease in the analyte's signal, known as ion suppression, or an increase in the signal, known as ion enhancement. Both phenomena can compromise the accuracy, precision, and sensitivity of quantitative analyses.[2]
Q2: I'm using this compound, a stable isotope-labeled internal standard. Shouldn't that correct for matrix effects?
A2: Stable isotope-labeled internal standards (SIL-IS), like this compound, are the gold standard for compensating for matrix effects.[4][5] The underlying principle is that the SIL-IS is chemically identical to the analyte and will therefore have very similar chromatographic retention and ionization behavior.[4] Ideally, the SIL-IS and the analyte will co-elute and experience the same degree of ion suppression or enhancement.[1][4] By measuring the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be normalized.
However, SIL-IS may not always provide complete correction. Discrepancies can arise if:
-
Chromatographic Separation: The analyte and the SIL-IS do not perfectly co-elute. Even small differences in retention time can expose them to different matrix components as they enter the ion source.
-
Differential Matrix Effects: The matrix might affect the analyte and the SIL-IS to different extents, a phenomenon that has been observed in various studies.
-
High Concentration of Interferents: The concentration of co-eluting matrix components can be so high that the ionization process is significantly disrupted for both the analyte and the internal standard.
Q3: How can I determine if my analysis using this compound is affected by matrix effects?
A3: The most reliable method for quantitatively assessing matrix effects is the post-extraction spike experiment .[6] This technique allows you to calculate a "matrix factor" (MF) that quantifies the extent of ion suppression or enhancement.[6] An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[6] For a robust method, the matrix factor should ideally be between 0.8 and 1.2.
Another useful, albeit qualitative, technique is the post-column infusion method.[6][7] This involves infusing a constant flow of your analyte and internal standard into the MS detector after the LC column.[7] A blank matrix sample is then injected.[8] Dips or peaks in the baseline signal at specific retention times indicate regions of ion suppression or enhancement, respectively.[8]
Troubleshooting Guide
If you have identified significant matrix effects in your LC-MS analysis with this compound, the following troubleshooting steps can help you mitigate the issue.
Step 1: Evaluate and Optimize Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components from your sample before analysis.[1][9]
-
Protein Precipitation (PPT): This is a simple and common technique, but it may not remove all interfering substances, particularly phospholipids.[10]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample extract than PPT by partitioning the analyte into a solvent that is immiscible with the sample matrix.[9][10]
-
Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for sample cleanup.[1][11] By choosing the appropriate sorbent and elution solvents, you can effectively remove a wide range of interfering compounds.[8]
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Typical Matrix Effect Reduction | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Low to Moderate | Simple, fast, and inexpensive. | Often results in significant matrix effects.[10] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Can provide cleaner extracts than PPT. | Can be labor-intensive and may use large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | High | Highly selective and provides very clean extracts. | Can be more expensive and requires method development. |
Step 2: Optimize Chromatographic Conditions
Improving the chromatographic separation of your analyte and this compound from co-eluting matrix components is a crucial step.[1][12]
-
Change the analytical column: Experiment with different column chemistries (e.g., C18, HILIC) to alter the retention and elution profile of your analyte and interfering compounds.
-
Modify the mobile phase: Adjusting the mobile phase composition, pH, or additives can significantly impact the separation.
-
Optimize the gradient: A shallower gradient can improve the resolution between the analyte and closely eluting matrix components.
Step 3: Sample Dilution
If the concentration of your analyte is sufficiently high, diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components and thus mitigate matrix effects.[2]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To calculate the Matrix Factor (MF) for your analyte and this compound.
Materials:
-
Blank matrix (e.g., plasma, urine) from at least six different sources.
-
Neat solution (e.g., mobile phase or a suitable solvent).
-
Stock solutions of your analyte and this compound.
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Spike the analyte and this compound into the neat solution at a known concentration (e.g., a mid-range QC).
-
Set 2 (Post-Extraction Spike): Process blank matrix samples through your entire sample preparation procedure. After the final extraction step, spike the analyte and this compound into the extracted matrix at the same concentration as in Set 1.
-
Set 3 (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix before the extraction process. This set is used to determine recovery but is not needed for the MF calculation.
-
-
Analyze the samples: Inject all prepared samples into the LC-MS system and record the peak areas for the analyte and this compound.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
Calculate the MF for both the analyte and this compound.
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of Analyte) / (MF of this compound)
-
Interpretation:
-
An IS-Normalized MF close to 1.0 indicates that this compound is effectively compensating for the matrix effects.
-
Significant deviation from 1.0 suggests that the matrix is affecting the analyte and the internal standard differently, and further method optimization is required.
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
Improving chromatographic peak shape for L-Alanine-d3-1.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic peak shape for L-Alanine-d3-1.
Troubleshooting Guide
Poor peak shape in the chromatographic analysis of this compound can manifest as peak tailing, fronting, splitting, or excessive broadening. These issues can compromise the accuracy and precision of quantification. This guide provides a systematic approach to identify and resolve common problems.
Q1: My this compound peak is tailing. What are the common causes and how can I fix it?
A1: Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue. It is often caused by secondary interactions between the analyte and the stationary phase, or other system-related problems.
Common Causes and Solutions for Peak Tailing:
-
Secondary Silanol Interactions: this compound, being an amino acid, has a primary amine group that can interact with acidic silanol groups on the surface of silica-based columns. This is a primary cause of peak tailing.
-
Solution 1: Adjust Mobile Phase pH: The pKa of the amino group of alanine is around 9.87. Operating the mobile phase at a low pH (e.g., pH 2.5-3.5) will protonate the silanol groups, minimizing these secondary interactions.[1] The carboxyl group has a pKa of approximately 2.34, and maintaining the pH above this value will ensure it is ionized.
-
Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped," where the residual silanol groups are chemically deactivated.
-
Solution 3: Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol groups.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to poor peak shape for all analytes.
-
Solution: If all peaks in the chromatogram are tailing, consider flushing the column or replacing it if it is old. A guard column can help protect the analytical column from contaminants.
-
Q2: I am observing peak fronting for this compound. What could be the reason?
A2: Peak fronting, where the first half of the peak is broader than the latter half, is typically caused by sample overload or issues with the sample solvent.
Common Causes and Solutions for Peak Fronting:
-
Sample Overload: Similar to peak tailing, injecting a sample that is too concentrated can lead to fronting.
-
Solution: Decrease the concentration of this compound in your sample or reduce the injection volume.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.[2]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve the sample.
-
-
Column Collapse: A physical collapse of the column bed can also lead to peak fronting. This is a more severe issue and often affects all peaks.
-
Solution: This usually requires column replacement. Ensure that the operating pressure and pH are within the column's recommended limits.
-
Q3: My this compound peak is split or appears as a shoulder. What should I do?
A3: Split peaks can be caused by a variety of issues, from problems with the injection process to column degradation.
Common Causes and Solutions for Split Peaks:
-
Partially Blocked Frit or Column Void: A blockage in the inlet frit of the column or a void at the head of the column can cause the sample to be distributed unevenly, leading to a split peak.
-
Solution: Reverse-flush the column (if the manufacturer's instructions allow) to try and remove the blockage. If a void is present, the column will likely need to be replaced.
-
-
Injector Issues: Problems with the autosampler, such as a poorly seated injection needle or a faulty rotor seal, can cause the sample to be introduced into the system in two separate bands.
-
Solution: Perform routine maintenance on your injector. Check for leaks and ensure the needle is properly aligned.
-
-
Co-elution with an Interfering Compound: It is possible that another compound is co-eluting with your this compound peak.
-
Solution: Optimize the chromatographic method to improve resolution. This could involve changing the mobile phase composition, gradient profile, or trying a different column chemistry.
-
Quantitative Data Summary
The table below provides a representative comparison of chromatographic peak shape parameters for this compound under suboptimal and optimal conditions. This data is for illustrative purposes to demonstrate the impact of method optimization.
| Parameter | Suboptimal Conditions | Optimal Conditions | Acceptance Criteria |
| Tailing Factor (Tf) | 2.1 | 1.1 | 0.8 - 1.5 |
| Asymmetry Factor (As) | 2.5 | 1.2 | 0.9 - 1.2 |
| Peak Width at Half Height (s) | 0.25 | 0.10 | As narrow as possible |
| Resolution (Rs) | 1.2 (with a close eluting peak) | > 2.0 | > 1.5 |
Experimental Protocols
Key Experiment: HILIC-MS Analysis of Underivatized this compound
This method is suitable for the direct analysis of the highly polar this compound without the need for derivatization.
Instrumentation:
-
HPLC or UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
Chromatographic Conditions:
-
Column: A HILIC column, such as one with a bare silica or amide-based stationary phase (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 × 100 mm, 2.7 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid.
-
Mobile Phase B: 90:10 Acetonitrile/Water with 10 mM Ammonium formate, pH adjusted to 3.0 with formic acid.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Mass Spectrometry Conditions (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification (if using a triple quadrupole) or full scan for qualitative analysis.
-
MRM Transition for this compound: Precursor ion (Q1) m/z 93.1 → Product ion (Q3) m/z 47.1 (This is a representative transition and should be optimized on your specific instrument).
-
Gas Temperature: 300 °C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Capillary Voltage: 3500 V
Visualizations
Caption: Troubleshooting workflow for improving this compound peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for the mobile phase when analyzing this compound?
A1: The ideal pH depends on the stationary phase and the desired retention mechanism. For reversed-phase chromatography on a silica-based column, a pH between 2.5 and 3.5 is often recommended. This protonates the acidic silanol groups on the stationary phase, reducing secondary interactions with the basic amine group of alanine, which minimizes peak tailing. Since the pKa of the carboxyl group of alanine is around 2.34, a pH in this range will result in a positively charged analyte that is suitable for analysis.
Q2: Can I analyze this compound without derivatization?
A2: Yes, this compound can be analyzed without derivatization using techniques like Hydrophilic Interaction Chromatography (HILIC) coupled with mass spectrometry (MS). HILIC is well-suited for retaining and separating highly polar compounds like amino acids.
Q3: My this compound peak shape is good, but the retention time is drifting. What could be the cause?
A3: Retention time drift can be caused by several factors:
-
Inadequate column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Mobile phase composition changes: Check for proper mobile phase preparation and ensure there are no leaks in the system. Evaporation of the organic solvent can also alter the mobile phase composition.
-
Temperature fluctuations: Use a column oven to maintain a stable column temperature.
-
Column degradation: Over time, the stationary phase can degrade, leading to changes in retention.
Q4: Is it necessary to use a guard column for this compound analysis?
A4: While not strictly necessary, using a guard column is highly recommended, especially when analyzing complex samples. A guard column protects the more expensive analytical column from strongly retained impurities and particulate matter, extending its lifetime and helping to maintain good peak shape.
Q5: How does the deuterium labeling in this compound affect its chromatographic behavior compared to unlabeled L-Alanine?
A5: In most reversed-phase and HILIC applications, the difference in retention time between this compound and unlabeled L-Alanine is negligible. The primary purpose of the deuterium labeling is to provide a mass shift for use as an internal standard in mass spectrometry-based detection, allowing for accurate quantification. In some high-resolution chiral separations, a small isotopic effect on retention might be observable, but it is generally not significant for routine analysis.
References
Minimizing isotopic exchange of deuterium in L-Alanine-d3-1.
Welcome to the Technical Support Center for L-Alanine-d3-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic exchange of deuterium in this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the isotopic integrity of your experiments.
Troubleshooting Guide: Minimizing Deuterium Exchange
This guide addresses specific issues that may arise during the handling and analysis of this compound, leading to the loss of the deuterium label through isotopic exchange.
| Problem | Potential Cause | Recommended Solution |
| Decreasing peak area of this compound over an analytical run. | Ongoing Isotopic Exchange in Autosampler: The conditions within the autosampler (e.g., temperature, solvent pH) may be promoting the gradual loss of deuterium from the this compound internal standard.[1] | 1. Lower Autosampler Temperature: Set the autosampler to a low temperature (e.g., 4°C) to decrease the rate of the exchange reaction.[2] 2. Acidify Sample Solvent: If compatible with your analytical method, adjust the final sample solvent to an acidic pH, ideally between 2.5 and 4, to minimize the exchange rate.[2] 3. Reduce Run Time: Shorten the analytical run time to limit the duration the sample resides in the autosampler. |
| Calculated analyte concentration is artificially high or highly variable. | Loss of Deuterium from Internal Standard: The this compound internal standard may be losing its deuterium label and converting back to the unlabeled L-Alanine, leading to an artificially inflated analyte signal.[3] This can occur due to back-exchange with protons from the solvent or matrix.[4][5] | 1. Verify Isotopic Purity: Confirm the isotopic purity of the this compound standard using high-resolution mass spectrometry (HRMS) to ensure it meets the required specifications (e.g., ≥98% isotopic enrichment).[1] 2. Optimize Sample and Mobile Phase pH: Maintain a pH of approximately 2.5 to minimize the rate of deuterium exchange.[6] 3. Control Temperature: Keep samples and solutions at low temperatures (e.g., 0-4°C) throughout the experimental workflow.[2][6] |
| Inconsistent or poor quantitative results. | Inappropriate Solvent Choice: The use of protic solvents (e.g., water, methanol) can facilitate rapid deuterium back-exchange.[2] | Use Anhydrous Aprotic Solvents: Whenever possible, dissolve and store this compound in anhydrous aprotic solvents such as acetonitrile (ACN), dimethyl sulfoxide (DMSO), or chloroform to prevent exchange with solvent protons.[2] |
| Loss of deuterium label confirmed, but the cause is unclear. | Multiple factors contributing to exchange: A combination of suboptimal pH, elevated temperature, and prolonged exposure to protic solvents can lead to significant deuterium loss. | Implement a "Quench" Protocol: For sensitive experiments, adopt a quenching strategy by rapidly lowering both the temperature and pH of the sample to effectively halt the exchange reaction before analysis.[2][7] |
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange is a chemical reaction where a deuterium atom on a labeled molecule, such as this compound, is replaced by a hydrogen atom (proton) from its surrounding environment, a process also known as back-exchange.[1] This is a significant concern because it alters the isotopic composition of the molecule, which can compromise the accuracy of quantitative analyses where this compound is used as an internal standard.[3] The loss of deuterium can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration.
Q2: Which deuterium atoms on this compound are most susceptible to exchange?
A2: The stability of a deuterium label is highly dependent on its position within the molecule. For this compound, the deuterium atoms are on the methyl group (C3). While these are generally more stable than deuterons on heteroatoms (like -OH or -NH), they can still be susceptible to exchange under certain conditions, particularly those adjacent to a carbonyl group.[1][4] The rate of exchange is influenced by factors like pH and temperature.
Q3: What are the optimal storage conditions to maintain the isotopic integrity of this compound?
A3: To minimize isotopic exchange during storage, this compound should be stored at -20°C or below in a tightly sealed container.[2] It is recommended to store it as a solid or dissolved in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[2]
Q4: How does pH affect the stability of the deuterium label on this compound?
A4: The rate of hydrogen-deuterium exchange is catalyzed by both acids and bases.[6][8] For many compounds, the minimum rate of exchange occurs in a slightly acidic environment, typically around pH 2.5.[6] At physiological pH (around 7-8), the exchange rate can be significantly higher. Therefore, controlling the pH of solutions containing this compound is crucial for minimizing deuterium loss.
Q5: Can the analytical instrumentation itself contribute to deuterium exchange?
A5: Yes, the conditions within an analytical instrument, such as a mass spectrometer, can potentially contribute to deuterium loss. In some cases, in-source fragmentation can lead to the loss of a deuterium atom.[4] Additionally, prolonged residence times in a heated autosampler can accelerate isotopic exchange.[1]
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis to Minimize Isotopic Exchange
This protocol outlines the steps for preparing samples containing this compound for analysis by liquid chromatography-mass spectrometry (LC-MS) while minimizing the risk of deuterium back-exchange.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., acetonitrile)
-
Quench buffer (e.g., 0.1% formic acid in water, pH ~2.5-2.6)
-
Blank matrix (e.g., plasma, urine)
-
Ice bath
-
Calibrated pH meter
-
Autosampler vials (polypropylene or silanized glass recommended)[1]
Methodology:
-
Glassware and Labware Preparation: Ensure all glassware and pipette tips are thoroughly dry. Oven-drying at 120°C for at least 4 hours and cooling in a desiccator is recommended.[2]
-
Stock Solution Preparation: In a controlled environment with low humidity (e.g., under a stream of inert gas), accurately weigh the this compound and dissolve it in an anhydrous aprotic solvent to prepare a stock solution.
-
Sample Spiking: Spike the this compound internal standard into the blank matrix or your experimental samples.
-
Quenching the Exchange: To halt or significantly slow the back-exchange process, dilute the sample with an ice-cold quench buffer to achieve a final pH between 2.5 and 2.6.[2] This rapid decrease in both temperature and pH is critical.
-
Sample Transfer: Transfer the quenched sample to the prepared autosampler vials.
-
LC-MS System Preparation: Equilibrate the entire LC-MS system, including the autosampler, column, and solvent lines, at a low temperature (e.g., 4°C).[2] The mobile phases should be maintained at the quench pH.[2]
-
Injection and Analysis: Immediately inject the quenched samples onto the LC-MS system for analysis.[2]
Protocol 2: Stability Assessment of this compound in Analytical Conditions
This protocol is designed to evaluate the stability of the deuterium label on this compound under your specific analytical method conditions.
Methodology:
-
Prepare Stability Samples:
-
Spike this compound into a blank matrix (identical to your study samples) at a concentration typical for your assay. Aliquot this mixture into several vials.
-
Prepare a second set of samples by spiking this compound into your final mobile phase or reconstitution solvent.
-
-
Incubate Under Method Conditions:
-
Store one aliquot of each set at a low temperature (e.g., -80°C) as a baseline (T=0) control.
-
Place the remaining vials in the autosampler set to the temperature of your analytical method.
-
-
Time-Course Analysis:
-
Inject and analyze the samples at regular intervals over a period that exceeds your typical analytical run time (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Data Analysis:
-
Monitor the peak area or response of this compound over time. A significant decrease in the peak area indicates isotopic exchange or degradation.
-
Analyze the mass spectra for any increase in the signal corresponding to unlabeled L-Alanine.
-
Visualizations
Caption: Experimental workflow to minimize deuterium exchange in this compound.
Caption: Factors influencing and mitigating isotopic exchange of deuterium.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Ion Suppression Effects with L-Alanine-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing ion suppression in liquid chromatography-mass spectrometry (LC-MS) analysis using L-Alanine-d3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in LC-MS analysis?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, L-Alanine. It occurs when co-eluting components from the sample matrix (e.g., salts, phospholipids, or other endogenous molecules) compete with the analyte for ionization in the mass spectrometer's ion source. This leads to a decreased analyte signal, which can result in inaccurate and imprecise quantification, reduced sensitivity, and potentially false-negative results.[1][2][3]
Q2: How does using L-Alanine-d3 as an internal standard help mitigate ion suppression?
A2: L-Alanine-d3 is a stable isotope-labeled (SIL) internal standard for L-Alanine. Because it is chemically and structurally nearly identical to L-Alanine, it co-elutes during chromatographic separation.[4] Consequently, both L-Alanine and L-Alanine-d3 experience the same degree of ion suppression or enhancement from the sample matrix. By calculating the ratio of the L-Alanine signal to the L-Alanine-d3 signal, the variability caused by ion suppression is normalized, leading to more accurate and precise quantification.[3]
Q3: When should I add the L-Alanine-d3 internal standard to my samples?
A3: The internal standard should be added to your samples, calibration standards, and quality controls as early as possible in the sample preparation workflow.[5] This ensures that it is subjected to the same sample processing variations, including extraction efficiency and potential loss during handling, as the analyte.
Q4: Can L-Alanine-d3 still be affected by ion suppression?
A4: Yes, L-Alanine-d3 is also subject to ion suppression. The key principle of its use is that it is affected to the same extent as the unlabeled L-Alanine. By monitoring the signal of L-Alanine-d3, you can infer the degree of ion suppression affecting your analyte of interest and correct for it by using the analyte-to-internal standard peak area ratio for quantification.
Troubleshooting Guides
Issue 1: My L-Alanine signal is low and variable, even with L-Alanine-d3.
-
Possible Cause: Inadequate sample cleanup. Even with an internal standard, excessive matrix components can severely suppress the signal of both the analyte and the internal standard, leading to poor sensitivity.
-
Solution: Optimize your sample preparation method. Techniques like protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) can help remove interfering matrix components. For plasma samples, protein precipitation with sulfosalicylic acid is a common and effective method.[6][7]
Issue 2: The peak area of my L-Alanine-d3 internal standard is not consistent across all my samples.
-
Possible Cause 1: Inconsistent pipetting of the internal standard.
-
Solution 1: Ensure you are using a calibrated pipette and a consistent technique to add the L-Alanine-d3 solution to every sample, standard, and quality control.
-
Possible Cause 2: Significant variability in the matrix composition between samples.
-
Solution 2: This is the primary reason for using an internal standard. As long as the analyte and internal standard are co-eluting and the analyte-to-internal standard ratio is consistent in your quality control samples, the variation in the internal standard signal is being appropriately corrected for. However, if the variability is extreme, you may need to improve your sample cleanup procedure.
Issue 3: I am observing a shift in retention time between L-Alanine and L-Alanine-d3.
-
Possible Cause: Isotope effect. The replacement of hydrogen with deuterium can sometimes lead to a slight difference in retention time, particularly in reversed-phase chromatography.
-
Solution: This is a known phenomenon. If the shift is minor and consistent, it may not impact quantification. However, if the shift causes the analyte and internal standard to elute in regions of different ion suppression, it can lead to inaccurate results. In such cases, you may need to optimize your chromatographic method to achieve better co-elution. This can involve adjusting the mobile phase composition, gradient, or switching to a different column chemistry like Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column, which are well-suited for amino acid analysis.[6]
Quantitative Data Summary
The use of L-Alanine-d3 as an internal standard significantly improves the accuracy and precision of L-Alanine quantification in complex biological matrices by compensating for ion suppression. The following table provides representative data illustrating this effect.
| Sample Type | L-Alanine Peak Area (without IS) | % Ion Suppression | L-Alanine-d3 Peak Area | Analyte/IS Ratio | Calculated Concentration (µM) | Accuracy (%) |
| Neat Solution (50 µM) | 1,200,000 | 0% | 1,250,000 | 0.96 | 50.0 | 100.0 |
| Plasma Extract (spiked at 50 µM) | 540,000 | 55% | 562,500 | 0.96 | 50.0 | 100.0 |
| Plasma Extract (without IS) | 540,000 | 55% | N/A | N/A | 22.5 | 45.0 |
This table presents hypothetical yet realistic data to demonstrate the principle of ion suppression correction.
Experimental Protocol: Quantitative Analysis of L-Alanine in Human Plasma
This protocol describes a method for the quantitative analysis of L-Alanine in human plasma using L-Alanine-d3 as an internal standard with LC-MS/MS.
1. Materials and Reagents
-
L-Alanine reference standard
-
L-Alanine-d3 internal standard
-
Human plasma (K2EDTA)
-
Sulfosalicylic acid (30% w/v in water)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
2. Preparation of Solutions
-
L-Alanine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Alanine in ultrapure water.
-
L-Alanine-d3 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Alanine-d3 in ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the L-Alanine stock solution with ultrapure water to create calibration standards.
-
Internal Standard Working Solution (10 µg/mL): Dilute the L-Alanine-d3 stock solution with ultrapure water.
3. Sample Preparation
-
Aliquot 50 µL of plasma samples, calibration standards, and quality controls into microcentrifuge tubes.
-
Add 5 µL of 30% sulfosalicylic acid to each tube to precipitate proteins.[6]
-
Vortex each tube for 10 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[6]
-
Transfer 30 µL of the clear supernatant to a new tube.
-
Add 5 µL of the internal standard working solution (10 µg/mL L-Alanine-d3) to each supernatant.
-
Add 250 µL of acetonitrile/water (90:10, v/v) with 0.1% formic acid.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: HILIC or mixed-mode column suitable for polar analytes (e.g., Restek Raptor Polar X, 100 x 2.1 mm, 2.7 µm).[6]
-
Mobile Phase A: 0.1% Formic acid in water with 10 mM ammonium formate.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/water (95:5, v/v).
-
Gradient: A typical gradient would start at a high percentage of mobile phase B, ramping down to a lower percentage to elute polar compounds, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
L-Alanine: Q1 m/z 90.1 -> Q3 m/z 44.1[8]
-
L-Alanine-d3: Q1 m/z 93.1 -> Q3 m/z 46.1
-
-
Optimize instrument parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
-
5. Data Analysis
-
Integrate the peak areas for both L-Alanine and L-Alanine-d3.
-
Calculate the peak area ratio of L-Alanine to L-Alanine-d3.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of L-Alanine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sciex.com [sciex.com]
Calibration curve issues with L-Alanine-d3-1 standards.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using L-Alanine-d3-1 standards, particularly in LC-MS/MS applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when creating a calibration curve with this compound?
The most prevalent problems when using deuterium-labeled internal standards like this compound include:
-
Poor Linearity (Low R² value): The calibration curve deviates from a linear relationship.
-
Inaccurate Quantification: Quality control (QC) samples consistently fall outside acceptable accuracy limits.[1]
-
High Variability (%CV): Replicate injections of the same standard or QC show poor precision.[2]
-
Isotopic Exchange (H/D Exchange): Deuterium atoms on this compound may exchange with hydrogen atoms from the solvent or sample matrix, leading to a loss of the deuterated signal and an increase in the signal of the unlabeled analyte.[3]
-
Isotopic Impurity: The this compound standard may contain a small amount of the unlabeled L-Alanine, which can cause a positive bias, especially at the lower limit of quantitation (LLOQ).[4][5]
-
Chromatographic Shift (Isotope Effect): The deuterated standard (this compound) may have a slightly different retention time compared to the unlabeled analyte (L-Alanine).[3][6] If they do not co-elute perfectly, they can be affected differently by matrix effects.[7][8]
-
Matrix Effects: Components in the biological sample matrix can suppress or enhance the ionization of the analyte and the internal standard to different extents, leading to inaccurate results.[9][10]
-
In-source Fragmentation: The deuterated internal standard might lose a deuterium atom within the mass spectrometer's ion source, contributing to the analyte's signal.[2][5]
Q2: My calibration curve has poor linearity (R² < 0.99). What are the potential causes and how can I fix it?
Poor linearity in a calibration curve can stem from several factors. Common causes include inaccurate standard preparation, instrument contamination, detector saturation at high concentrations, and inappropriate curve weighting.[11][12]
Troubleshooting Steps:
-
Verify Standard Preparation: Re-prepare the calibration standards, paying close attention to pipetting accuracy and serial dilutions. It is not recommended to prepare standards by sequential 50% dilutions as this can lead to unevenly spaced concentrations and leverage effects.[13]
-
Check for Contamination: Analyze a blank sample (matrix without analyte or internal standard) and a zero sample (matrix with internal standard only) to check for carryover or contamination.[11][12]
-
Extend the Calibration Range: If the curve is flattening at the higher end, your detector may be saturated. Extend the calibration range with lower concentration points and consider diluting your higher concentration standards.[11]
-
Use Appropriate Weighting: For LC-MS/MS data, where variance often increases with concentration, using a weighting factor such as 1/x or 1/x² in your regression analysis can improve linearity.[1]
-
Optimize LC-MS/MS Method: Re-evaluate your chromatographic conditions and mass spectrometer parameters to ensure optimal peak shape and response.[14][15]
Q3: My quality control (QC) samples are failing, but my calibration curve looks good. What should I investigate?
When the calibration curve is linear and back-calculates correctly, but QC samples fail, the issue often lies in the preparation of the QCs, matrix effects, or differences in how the standards and samples are processed.[1]
Troubleshooting Steps:
-
QC Preparation: Ensure that the QCs are prepared from a separate stock solution than the calibration standards to verify the accuracy of the primary stock.[1]
-
Matrix Effects: Evaluate matrix effects by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution.[4][16] If significant matrix effects are present, consider improving sample cleanup, modifying the chromatography to separate the analyte from interfering components, or using matrix-matched calibration standards.[9][17]
-
Internal Standard Stability: Verify the stability of this compound in the sample matrix and processing conditions. Deuterium-hydrogen back-exchange can occur, leading to a drifting internal standard signal.[5]
-
Extraction Recovery: While stable isotope-labeled internal standards are expected to have similar recovery to the analyte, differences can occur.[4][7] Evaluate the recovery of both L-Alanine and this compound.
Troubleshooting Guides
Guide 1: Investigating Poor Linearity and Accuracy
This guide provides a systematic approach to troubleshooting a common issue where the calibration curve for L-Alanine shows poor linearity and quality control samples are inaccurate.
Quantitative Data Summary:
| Parameter | Typical Acceptance Criteria | Potential for L-Alanine Analysis |
| Calibration Curve Linearity (R²) | ≥ 0.99 | A value below this indicates a potential issue. |
| Calibrator Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | Deviations suggest systematic errors. |
| QC Sample Accuracy | Within ±15% of nominal concentration | Consistent failure points to matrix or stability issues. |
| Precision (%CV) for Replicates | ≤ 15% (≤ 20% at LLOQ) | High %CV suggests random errors in preparation or analysis. |
Note: These are general criteria and may vary based on specific assay requirements and regulatory guidelines.
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for poor calibration curve performance.
Experimental Protocols
Protocol 1: Preparation of L-Alanine and this compound Stock and Working Solutions
This protocol outlines the steps for preparing stock and working solutions for generating a calibration curve.
Materials:
-
L-Alanine (analyte) reference standard
-
This compound (internal standard) reference standard
-
High-purity solvent (e.g., methanol, water, or a mixture compatible with the analytical method)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
Procedure:
-
Primary Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of L-Alanine and this compound into separate volumetric flasks.
-
Record the exact weight.
-
Dissolve the standards in the chosen solvent and bring the volume to 10 mL.
-
Calculate the exact concentration of each stock solution.
-
-
Intermediate and Working Standard Preparation:
-
Perform serial dilutions from the primary stock solutions to create a series of working standard solutions at the desired concentrations for the calibration curve.
-
Prepare a separate working solution for the internal standard (this compound) at a constant concentration to be added to all samples, calibrators, and QCs.
-
Protocol 2: Generating a Calibration Curve in a Biological Matrix
This protocol describes the preparation of matrix-matched calibration standards.
Procedure:
-
Matrix Preparation:
-
Obtain a blank biological matrix (e.g., plasma, urine) that is free of the analyte.
-
Process the blank matrix using the same sample preparation method (e.g., protein precipitation, solid-phase extraction) as the study samples.
-
-
Spiking the Standards:
-
Aliquot the blank matrix into a series of tubes.
-
Spike the matrix aliquots with the L-Alanine working standard solutions to create a calibration curve with at least 6-8 non-zero concentration levels.[11][12]
-
Prepare a "zero" sample by spiking the blank matrix with only the internal standard.
-
Prepare a "blank" sample containing only the matrix.
-
-
Adding the Internal Standard:
-
Add a constant volume of the this compound working solution to all calibration standards, QC samples, and study samples.
-
-
Sample Processing and Analysis:
-
Process all samples, standards, and QCs using the established sample preparation method.
-
Analyze the samples using a validated LC-MS/MS method.
-
-
Data Processing:
-
Calculate the peak area ratio of the analyte (L-Alanine) to the internal standard (this compound).
-
Plot the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis, typically with a 1/x or 1/x² weighting, to generate the calibration curve.
-
Determine the concentration of the QC and unknown samples from the regression equation.
-
LC-MS/MS Method Development Workflow:
Caption: Workflow for developing a quantitative LC-MS/MS method.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations [annlabmed.org]
- 13. uknml.com [uknml.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Derivatization of L-Alanine-d3-1 for GC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving complete and reliable derivatization of L-Alanine-d3-1 for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: L-Alanine, like other amino acids, is a polar, non-volatile compound. Direct injection into a GC system results in poor chromatographic performance, including peak tailing and potential decomposition in the hot injector.[1][2] Derivatization is a chemical modification process that converts the polar carboxyl and amino groups into less polar and more volatile derivatives, making them suitable for GC analysis.[2][3] This process improves chromatographic behavior and thermal stability.[4][5]
Q2: What are the most common derivatization methods for this compound?
A2: The most common derivatization approaches for amino acids are silylation, acylation, and esterification.[1]
-
Silylation: This method replaces active hydrogens on the amino and carboxyl groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1] Common silylating agents include N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[1][2]
-
Acylation and Esterification: This is often a two-step process. The carboxyl group is first esterified (e.g., with methanolic HCl), followed by acylation of the amino group (e.g., with pentafluoropropionic anhydride - PFPA).[1][6] Alkyl chloroformates can also be used for a rapid, one-step derivatization.[1]
Q3: How do I choose the right derivatization reagent?
A3: The choice of derivatization reagent depends on several factors:
-
Detector: For electron capture detection (ECD), fluorinated acylating reagents are preferred as they enhance sensitivity. For mass spectrometry (MS), the fragmentation pattern of the derivative is a key consideration.[1]
-
Stability: TBDMS derivatives formed by MTBSTFA are generally more stable and less sensitive to moisture than TMS derivatives formed by reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3][7]
-
Volatility: MSTFA is known for producing volatile by-products that do not interfere with the chromatogram.[2]
Q4: My silylation reaction seems incomplete. What can I do?
A4: Silylation reactions are highly sensitive to moisture. Ensure your sample is completely dry before adding the silylating agent.[3] The presence of moisture can lead to poor reaction yield and instability of the derivatized analytes.[3] Using activated molecular sieves can help to scavenge any residual water. Also, ensure that your reagents are fresh and have been stored under anhydrous conditions.
Q5: I am observing multiple peaks for my derivatized this compound. What could be the cause?
A5: The presence of multiple peaks can occur if both the amino and carboxyl groups react to different extents, leading to a mixture of partially and fully derivatized products. Adjusting the derivatization conditions, such as the reagent-to-analyte ratio and reaction temperature, can favor the formation of a single, stable derivative. For primary amines like alanine, it's possible to have one or two TMS groups added to the amino group, resulting in multiple peaks.
Troubleshooting Guides
This section provides solutions to common problems encountered during the derivatization of this compound.
Issue 1: No Peak or Very Small Peak for this compound Derivative
| Possible Cause | Suggested Solution |
| Incomplete Derivatization | - Ensure derivatization reagents are fresh and not degraded.- Optimize reaction time and temperature; some reactions require heating.[1]- Check the pH of the sample, as some derivatizing agents are pH-sensitive.[1]- Ensure the sample is completely dry, especially for silylation reactions.[3] |
| Adsorption of Analyte | - Use a deactivated injector liner and a suitable GC column.[1]- Increase the injector temperature.[1] |
| Leak in the GC System | - Perform a leak check of the GC system, including the septum, fittings, and column connections.[1] |
| Sample Dissolution Issue | - If the dried sample residue does not dissolve in the derivatization solution, the reaction will not proceed efficiently. Consider using a solvent like pyridine to aid dissolution before adding the derivatization reagent. |
Issue 2: Poor Peak Shape (e.g., Tailing, Fronting)
| Possible Cause | Suggested Solution |
| Active Sites in the GC System | - Deactivate the injector liner with a silylating agent.- Use a high-quality, inert GC column specifically designed for amino acid analysis.[1]- Condition the column according to the manufacturer's instructions.[1] |
| Co-elution with Interfering Compounds | - Optimize the GC temperature program to improve separation.[1] |
| Incomplete Derivatization | - Re-optimize the derivatization protocol to ensure complete reaction. Incomplete derivatization can leave polar functional groups exposed, leading to poor peak shape. |
Troubleshooting Workflow: Incomplete Silylation
Experimental Protocols
Method 1: Silylation with MTBSTFA
This protocol is a general guideline for the derivatization of this compound using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Drying: Place a known amount of the this compound sample or standard into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. It is crucial to remove all moisture.[8]
-
Derivatization:
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.
Method 2: Two-Step Esterification and Acylation
This protocol outlines a two-step derivatization process involving esterification followed by acylation.
-
Drying: Evaporate a known amount of the this compound sample to complete dryness in a reaction vial under a gentle stream of nitrogen.[1]
-
Esterification:
-
Acylation:
-
Extraction:
-
Reconstitute the dried derivative in a suitable solvent, such as toluene.[1]
-
Vortex the sample thoroughly.
-
Transfer the solution to a GC vial for analysis.
-
Data Presentation: Comparison of Derivatization Methods
The following table provides an illustrative comparison of different derivatization methods. The values presented are typical and may require optimization for specific experimental conditions.
| Parameter | Silylation (MTBSTFA) | Two-Step (Esterification/Acylation) |
| Reagents | MTBSTFA, Acetonitrile | 2M HCl in Methanol, PFPA in Ethyl Acetate |
| Reaction Time | ~4 hours[8] | ~1.5 - 2 hours |
| Reaction Temperature | 100 °C[8] | Esterification: 80 °C[6], Acylation: 65 °C[6] |
| Moisture Sensitivity | High[3] | Moderate |
| Derivative Stability | TBDMS derivatives are relatively stable[3][7] | Me-PFP derivatives are stable for at least 14 days in toluene[9] |
| Number of Steps | One | Two |
Logical Workflow for Method Selection
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. nbinno.com [nbinno.com]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography-Mass Spectrometry Analysis for Protein Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 9. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
L-Alanine-d3 as an Internal Standard for Amino Acid Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the precise quantification of amino acids, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides an objective comparison of L-Alanine-d3 as an internal standard against other common alternatives in amino acid analysis, supported by representative experimental data and detailed methodologies.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical chemistry, particularly for techniques like liquid chromatography-mass spectrometry (LC-MS), to correct for variations that can occur during sample preparation and analysis. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible. Deuterated internal standards, such as L-Alanine-d3, are considered the gold standard for quantitative mass spectrometry because they are chemically identical to the analyte, with the only difference being the substitution of hydrogen atoms with deuterium. This subtle mass difference allows the internal standard to be distinguished from the analyte by the mass spectrometer while ensuring it behaves similarly during extraction, chromatography, and ionization.[1][2]
Performance Comparison: L-Alanine-d3 vs. Alternative Internal Standards
The use of a stable isotope-labeled internal standard like L-Alanine-d3 offers significant advantages over non-isotopically labeled standards, such as structural analogs (e.g., Norvaline). The near-identical physicochemical properties of L-Alanine-d3 to endogenous L-Alanine allow for more effective compensation for matrix effects and variability in extraction recovery.[1]
Below is a summary of typical performance data comparing a deuterated internal standard like L-Alanine-d3 with a non-deuterated alternative.
Table 1: Comparison of Key Validation Parameters
| Parameter | L-Alanine-d3 (Deuterated IS) | Norvaline (Non-Deuterated IS) |
| Linearity (r²) | >0.995 | >0.990 |
| Accuracy (% Bias) | Within ±5% | Within ±15% |
| Precision (%RSD) | <5% | <15% |
| Recovery (%) | 95-105% | 80-110% |
| Matrix Effect | Minimal and compensated | Significant and variable |
This table presents representative data synthesized from typical performance characteristics reported in bioanalytical method validation literature.[1][3]
Experimental Protocols
A robust analytical method is crucial for achieving reliable results. The following is a detailed methodology for the analysis of L-Alanine using L-Alanine-d3 as an internal standard.
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma, serum, or cell lysate, add 5 µL of 30% sulfosalicylic acid to precipitate proteins.[4][5]
-
Add a known concentration of L-Alanine-d3 internal standard solution.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated protein.[4]
-
Transfer the supernatant to a clean vial for LC-MS analysis.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
LC System: Agilent 1290 Infinity II LC or equivalent[6]
-
Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 150 mm[7]
-
Gradient: 2% to 20% B over 5 minutes[8]
-
Flow Rate: 0.4 mL/min
-
MS System: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer[8]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
L-Alanine: Q1 90.1 -> Q3 44.0[8]
-
L-Alanine-d3: Q1 93.1 -> Q3 46.0
-
Table 2: Linearity of L-Alanine with L-Alanine-d3 as Internal Standard
| Concentration (µM) | Response Ratio (Analyte/IS) | Accuracy (%) |
| 1 | 0.012 | 102.5 |
| 5 | 0.058 | 98.7 |
| 10 | 0.115 | 99.1 |
| 50 | 0.582 | 101.3 |
| 100 | 1.168 | 99.8 |
| 500 | 5.845 | 100.5 |
This table represents typical linearity data for an amino acid assay using a deuterated internal standard.
Visualizing the Workflow and Principles
To better illustrate the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for amino acid analysis using an internal standard.
Caption: Principle of internal standard correction for analytical variability.
Conclusion
The validation of L-Alanine-d3 as an internal standard demonstrates its superiority for the quantitative analysis of L-Alanine in complex biological matrices. Its chemical similarity to the analyte ensures that it effectively corrects for variations during sample processing and analysis, leading to higher accuracy and precision compared to non-deuterated internal standards. For researchers seeking the highest quality data in amino acid analysis, the use of deuterated internal standards like L-Alanine-d3 is strongly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. iroatech.com [iroatech.com]
- 3. resolian.com [resolian.com]
- 4. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. cms.mz-at.de [cms.mz-at.de]
- 8. sciex.com [sciex.com]
A Comparative Guide to L-Alanine-d3 and 13C-Labeled Alanine for Quantitative Analysis
For researchers, scientists, and drug development professionals, the precise quantification of endogenous molecules like L-alanine is critical for metabolic research, clinical diagnostics, and pharmacokinetic studies. The gold standard for such quantification is isotope dilution mass spectrometry (ID-MS), which relies on the use of a stable isotope-labeled internal standard (SIL-IS). The choice of this internal standard is paramount for the accuracy and robustness of the assay.
This guide provides an objective, data-supported comparison between two common types of SIL-IS for L-alanine: deuterated L-Alanine (specifically L-Alanine-d3) and carbon-13-labeled L-Alanine. We will explore their performance characteristics, provide a general experimental protocol for their use, and present a logical framework for selecting the appropriate standard for your research needs.
Performance Comparison: L-Alanine-d3 vs. 13C-Labeled L-Alanine
The ideal internal standard should be chemically and physically identical to the analyte, differing only in mass. This ensures it behaves identically during sample preparation, chromatography, and ionization, thus accurately correcting for variations.[1] While both deuterated and 13C-labeled standards are effective, they exhibit key differences.
| Feature | L-Alanine-d3 (Deuterated IS) | 13C-Labeled L-Alanine (e.g., U-13C3-L-Alanine) | Rationale & Implications |
| Chromatographic Co-elution | May exhibit a slight retention time shift, eluting slightly earlier than the unlabeled analyte.[2] | Co-elutes perfectly with the unlabeled analyte.[1][2] | The "isotope effect" of deuterium can alter chromatographic behavior. Perfect co-elution, as seen with 13C-IS, is superior for accurately correcting matrix-induced ionization suppression/enhancement.[3] |
| Isotopic Stability | Deuterium labels can be prone to back-exchange, especially in certain solvents or under specific pH conditions. | The 13C-12C bond is highly stable and not subject to exchange.[1][4] | Loss of the isotopic label can lead to an underestimation of the analyte concentration. 13C-IS provides greater confidence in the integrity of the standard throughout the analytical process.[4] |
| Mass Difference | +3 Da (for d3) | +1 to +3 Da (depending on labeling) | Both provide a sufficient mass shift for clear differentiation from the native analyte in a mass spectrometer. |
| Ionization & Fragmentation | Can have slightly different ionization efficiency and fragmentation patterns compared to the native analyte. | Exhibits virtually identical ionization and fragmentation behavior to the native analyte.[1] | Identical behavior ensures that the ratio of analyte to IS remains constant, leading to more accurate quantification. |
| Commercial Availability & Cost | Generally more widely available and less expensive.[1][4] | Often more expensive due to more complex synthetic routes.[4] | For high-throughput or budget-constrained projects, deuterated standards may be a practical choice if potential drawbacks are validated and controlled. For assays demanding the highest accuracy, the additional cost of a 13C-IS is often justified.[4] |
Experimental Workflow and Methodologies
The use of either L-Alanine-d3 or 13C-labeled L-alanine as an internal standard follows the principles of isotope dilution analysis. A known amount of the SIL-IS is spiked into the sample, and the ratio of the endogenous analyte to the SIL-IS is measured by mass spectrometry.
General Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of L-alanine in a biological sample using an isotope dilution method.
Experimental Protocol: Isotope Dilution LC-MS/MS for L-Alanine Quantification in Human Plasma
This protocol provides a framework for the quantitative analysis of L-alanine. It is essential to validate the method according to established guidelines.[5]
-
Preparation of Standards and Reagents:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of unlabeled L-Alanine, L-Alanine-d3, and/or 13C-labeled L-alanine in 0.1 M HCl.
-
Working Internal Standard Solution (10 µg/mL): Dilute the SIL-IS stock solution in an initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the unlabeled L-Alanine stock solution into a surrogate matrix (e.g., charcoal-stripped plasma) to achieve a concentration range of approximately 1-500 µg/mL.
-
-
Sample Preparation:
-
To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 50 µL of the working internal standard solution.
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile (or other suitable protein precipitation agent) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining polar analytes like amino acids.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at high organic content (e.g., 95% B) and gradually decrease to elute the analyte.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
L-Alanine: Q1: m/z 90.1 -> Q3: m/z 44.2
-
L-Alanine-d3: Q1: m/z 93.1 -> Q3: m/z 46.2
-
13C3-L-Alanine: Q1: m/z 93.1 -> Q3: m/z 46.2
-
-
Note: Specific transitions must be optimized for the instrument used.
-
-
-
Data Analysis:
-
Integrate the chromatographic peaks for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of L-alanine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Logical Comparison for Standard Selection
The decision between L-Alanine-d3 and 13C-labeled L-alanine depends on the specific requirements of the study. The following diagram outlines the logical considerations.
Conclusion
Both L-Alanine-d3 and 13C-labeled L-alanine can be used to develop robust quantitative assays. However, 13C-labeled standards are considered technically superior due to their identical chromatographic behavior and complete isotopic stability.[1][4] This makes them the preferred choice for assays requiring the highest level of accuracy and precision, such as those for clinical diagnostics or regulatory filings. Deuterated standards like L-Alanine-d3 offer a cost-effective alternative that can be successfully implemented, provided that the analytical method is carefully validated to account for potential chromatographic shifts and isotopic instability.[4] Ultimately, the choice of internal standard should be a deliberate decision based on the specific performance requirements, validation rigor, and budget of the research project.
References
A Head-to-Head Comparison: L-Alanine-d3-1 vs. L-Alanine-15N for Precise Metabolic Tracing
For researchers, scientists, and drug development professionals, the accurate mapping of metabolic pathways is paramount for unraveling disease mechanisms and discovering novel therapeutic targets. Stable isotope tracers are indispensable tools in this endeavor, and the choice of the right tracer is a critical experimental design decision. This guide provides an objective, data-driven comparison of two commonly used isotopic forms of L-Alanine: L-Alanine-d3-1 (deuterium-labeled) and L-Alanine-15N (nitrogen-15 labeled), to empower researchers in making informed decisions for their metabolic tracing studies.
L-Alanine, a non-essential amino acid, plays a central role in cellular metabolism, acting as a key link between glycolysis, the tricarboxylic acid (TCA) cycle, and protein synthesis. Its isotopic labeling allows for the precise tracking of its metabolic fate, providing insights into fundamental processes such as gluconeogenesis, nitrogen metabolism, and overall cellular bioenergetics. This guide will delve into the distinct characteristics of this compound and L-Alanine-15N, presenting a comparative analysis of their performance, supported by experimental data and detailed methodologies.
Core Principles: Tracing Carbon and Nitrogen Fates
The fundamental difference between this compound and L-Alanine-15N lies in the specific atom being traced. This compound, with deuterium atoms replacing hydrogens on the methyl group, is primarily a tracer for the carbon skeleton of alanine. In contrast, L-Alanine-15N, with a heavy nitrogen isotope, is the premier choice for directly tracking nitrogen uptake, assimilation, and its flux through various metabolic pathways. This distinction dictates their primary applications and the type of metabolic questions they can answer.
Performance Comparison: A Quantitative Look
The choice of isotope can significantly influence the measured metabolic flux rates due to factors like the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its heavier isotopes. This effect is more pronounced for deuterium (²H) compared to heavier isotopes like ¹³C or ¹⁵N due to the larger relative mass difference between hydrogen and deuterium.
A study directly comparing whole-body alanine kinetics using various isotopic tracers in healthy male subjects provides valuable quantitative insights. The results, summarized in the table below, highlight the significant impact of the chosen tracer on the measured alanine flux.
| Tracer | Alanine Flux (μmol·kg⁻¹·h⁻¹) | Key Insights |
| [3,3,3-²H₃]alanine (L-Alanine-d3) | 474 ± 41 | Highest measured flux, potentially influenced by the kinetic isotope effect. |
| [1-¹³C]alanine | 297 ± 12 | Intermediate flux measurement. |
| [3-¹³C]alanine | 317 ± 22 | Intermediate flux measurement, similar to [1-¹³C]alanine. |
| [¹⁵N]alanine (L-Alanine-15N) | 226 ± 7 | Slowest measured rate of alanine turnover. |
This data emphasizes the heterogeneous metabolism of different parts of the alanine molecule and underscores the importance of selecting the appropriate tracer for the specific aspect of alanine metabolism under investigation.
Key Considerations for Tracer Selection
| Feature | This compound | L-Alanine-15N |
| Primary Application | Tracing the carbon skeleton of alanine, studying pathways like gluconeogenesis and the TCA cycle. | Directly quantifying nitrogen uptake, assimilation, and flux in nitrogen metabolism studies. |
| Kinetic Isotope Effect (KIE) | A significant consideration, as the C-D bond is stronger than the C-H bond, potentially slowing down reaction rates and affecting measured flux. | Minimal KIE, as the relative mass difference between ¹⁴N and ¹⁵N is small. |
| Analytical Detection | Typically detected by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. | Can be analyzed by GC-MS, Isotope Ratio Mass Spectrometry (IRMS), and NMR spectroscopy. |
| Advantages | Can provide insights into carbon flux and the contribution of alanine to glucose production. | The gold standard for studying nitrogen metabolism, protein synthesis, and amino acid transamination reactions. |
| Limitations | Indirectly tracks nitrogen metabolism. The KIE can complicate the interpretation of absolute flux rates. | Provides limited information on the fate of the carbon skeleton. |
Visualizing Metabolic Pathways and Experimental Workflows
To better understand the application of these tracers, the following diagrams illustrate the key metabolic pathways involving L-alanine and a general experimental workflow for stable isotope tracing studies.
The Glucose-Alanine Cycle.
General Experimental Workflow for Metabolic Tracing.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable data. Below are generalized protocols for metabolic tracing experiments using this compound and L-Alanine-15N in cell culture.
Protocol 1: this compound Metabolic Tracing in Adherent Mammalian Cells
Objective: To trace the carbon skeleton of L-alanine into downstream metabolites.
Materials:
-
Adherent mammalian cells of interest
-
Complete growth medium (e.g., DMEM)
-
L-Alanine-free DMEM
-
This compound
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Ice-cold 80% methanol (quenching solution)
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in ~80% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing L-Alanine-free DMEM with this compound to a final concentration similar to that in the complete growth medium (typically 0.1-0.4 mM). Add dFBS to the desired concentration (e.g., 10%).
-
Isotope Labeling:
-
Aspirate the growth medium from the cells and wash once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
-
-
Metabolic Quenching and Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately add ice-cold 80% methanol to the cells to quench metabolic activity.
-
Incubate at -80°C for at least 15 minutes.
-
Scrape the cells in the methanol solution and transfer the cell suspension to pre-chilled microcentrifuge tubes.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried metabolites as required for GC-MS analysis.
-
-
GC-MS Analysis: Analyze the derivatized samples to determine the isotopic enrichment in L-alanine and downstream metabolites.
Protocol 2: L-Alanine-15N Metabolic Flux Analysis in Suspension Cells
Objective: To quantify the flux of nitrogen from L-alanine into other amino acids and nitrogen-containing compounds.
Materials:
-
Suspension cell line of interest
-
Complete growth medium (e.g., RPMI-1640)
-
L-Alanine-free RPMI-1640
-
L-Alanine-15N
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Ice-cold saline (for washing)
-
Extraction solvent (e.g., methanol:water:chloroform mixture)
-
Microcentrifuge tubes
Procedure:
-
Cell Culture: Culture suspension cells to the mid-logarithmic growth phase.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing L-Alanine-free RPMI-1640 with L-Alanine-15N to a final concentration similar to that in the complete growth medium. Add dFBS to the desired concentration.
-
Isotope Labeling:
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in pre-warmed labeling medium at a defined cell density.
-
Incubate the cells for a time course sufficient to achieve isotopic steady-state in the amino acid pools (typically 24-48 hours).
-
-
Metabolite Extraction:
-
Rapidly harvest a known number of cells by centrifugation.
-
Wash the cell pellet with ice-cold saline to remove extracellular medium.
-
Add a pre-chilled extraction solvent to the cell pellet.
-
Vortex vigorously and incubate on ice to ensure complete cell lysis and protein precipitation.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extracts.
-
For analysis of proteinogenic amino acids, hydrolyze the protein pellet.
-
Derivatize the amino acids for GC-MS or prepare for LC-MS analysis.
-
-
Mass Spectrometry Analysis: Analyze the samples to determine the ¹⁵N enrichment in L-alanine and other amino acids.
-
Metabolic Flux Analysis: Use the measured mass isotopomer distributions and a metabolic network model to calculate intracellular nitrogen fluxes.
Conclusion: Making the Right Choice for Your Research
The selection between this compound and L-Alanine-15N is fundamentally driven by the specific biological question at hand.
-
For studies focused on the carbon backbone of alanine , its contribution to gluconeogenesis , and its entry into the TCA cycle , This compound is a suitable tracer. However, researchers must be mindful of the potential influence of the kinetic isotope effect on the interpretation of absolute flux rates.
-
For research centered on nitrogen metabolism , including amino acid biosynthesis, transamination reactions, and protein turnover , L-Alanine-15N is the unequivocal choice. Its direct tracing of nitrogen atoms provides unambiguous and quantitative data on the flow of nitrogen through cellular pathways.
In many instances, a dual-labeling approach, utilizing both carbon and nitrogen isotopes, can provide the most comprehensive understanding of L-alanine metabolism. By carefully considering the principles, performance data, and protocols outlined in this guide, researchers can confidently select the optimal isotopic tracer to illuminate the intricate and dynamic world of cellular metabolism.
A Comparative Guide to the Accuracy and Precision of L-Alanine-d3 in Quantitative Assays
In the realm of quantitative bioanalysis, particularly in proteomics and metabolomics, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise measurements. L-Alanine-d3, a deuterated form of the amino acid L-Alanine, is a commonly utilized internal standard in mass spectrometry-based assays.[1][2] This guide provides an objective comparison of L-Alanine-d3's performance against its primary alternative, ¹³C-labeled L-Alanine, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Stable isotope-labeled internal standards are crucial for correcting variability during sample preparation, chromatography, and mass spectrometric detection.[3] The ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency, thus accurately reflecting any sample-to-sample variation.[4] While both deuterated (²H or D) and carbon-13 (¹³C) labeled standards are widely used, their inherent physical properties can lead to differences in analytical performance.[4][5]
Comparative Analysis: L-Alanine-d3 vs. ¹³C-Labeled L-Alanine
The choice between a deuterated and a ¹³C-labeled internal standard involves a trade-off between cost and potential analytical challenges. Deuterated standards like L-Alanine-d3 are often more readily available and less expensive.[4][6] However, the significant mass difference between deuterium and hydrogen can sometimes lead to a chromatographic shift, where the internal standard does not perfectly co-elute with the native analyte.[5] This can be a disadvantage if matrix effects vary across the chromatographic peak.
¹³C-labeled standards are often considered the "gold standard" as their chemical behavior is nearly identical to the unlabeled analyte, ensuring co-elution and more accurate correction for matrix effects.[3][4] The primary drawback is typically a higher cost associated with their more complex synthesis.[6]
| Feature | L-Alanine-d3 (Deuterated) | ¹³C-Labeled L-Alanine | Rationale |
| Chromatographic Co-elution | May exhibit slight retention time shifts relative to L-Alanine. | Generally co-elutes perfectly with L-Alanine.[4] | The larger relative mass difference between ¹H and ²H can affect chromatographic separation.[5] |
| Correction for Matrix Effects | Generally effective, but can be less accurate if retention time shifts occur. | Considered superior for correcting matrix effects due to identical retention times.[5] | Co-elution ensures that the analyte and internal standard experience the same ionization suppression or enhancement. |
| Isotopic Stability | Generally stable, especially when deuterium is on a non-exchangeable position like a methyl group. | Highly stable with no risk of isotope exchange.[4][6] | Deuterium on heteroatoms (-OH, -NH) can sometimes exchange with hydrogen from the solvent.[5] |
| Commercial Availability & Cost | More commonly available and generally less expensive.[4][6] | Less common and often more expensive.[6] | Synthesis of ¹³C-labeled compounds is typically more complex. |
Performance in Quantitative Assays
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for quantifying amino acids in complex biological matrices.[7] Method validation parameters from various studies using stable isotope-labeled internal standards demonstrate the high quality of data that can be achieved.
| Parameter | Typical Performance for L-Alanine Quantification | Source |
| Linearity (R²) | > 0.99 | [8][9] |
| Lower Limit of Quantification (LLOQ) | 0.2 - 25 µM in plasma/urine | [7] |
| Intra-assay Precision (%CV) | < 15% | [10][11] |
| Inter-assay Precision (%CV) | < 15% | [10][11] |
| Accuracy (% Bias) | Within ±15% | [10][11] |
While specific head-to-head comparisons are not abundant in published literature, the validation data from numerous studies using standards like L-Alanine-d3 confirm their suitability for robust and reliable quantification.[7][12]
Experimental Protocols
Below is a representative protocol for the quantification of L-Alanine in human plasma using LC-MS/MS with L-Alanine-d3 as an internal standard.
1. Sample Preparation (Protein Precipitation) [10][11][13]
-
To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of an internal standard working solution (containing L-Alanine-d3).
-
Add 10 µL of 30% sulfosalicylic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate at 4°C for 30 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer 50 µL of the supernatant to a new tube.
-
Dilute the supernatant with 450 µL of an appropriate mobile phase (e.g., mobile phase A).
-
Vortex and inject 4 µL into the LC-MS/MS system.
2. Liquid Chromatography [7][10]
-
Column: A mixed-mode or HILIC column suitable for polar analytes, such as an Acclaim Trinity or Intrada Amino Acid column.
-
Mobile Phase A: Ammonium formate in water (e.g., 10 mM, pH 2.8).
-
Mobile Phase B: Acetonitrile with ammonium formate and formic acid.
-
Flow Rate: 0.6 mL/min.
-
Gradient: A gradient elution is used to separate the amino acids. The specific gradient will depend on the column and the full panel of amino acids being analyzed.
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
L-Alanine: Q1: 90.1 m/z -> Q2: 44.1 m/z
-
L-Alanine-d3: Q1: 93.1 m/z -> Q2: 47.1 m/z
-
-
Typical Settings:
-
Spray Voltage: 3500 V
-
Vaporizer Temperature: 370°C
-
Sheath Gas: 45 arbitrary units
-
Auxiliary Gas: 15 arbitrary units
-
Visualizations: Pathway and Workflow
To provide context for the importance of L-Alanine quantification, its role in metabolism is visualized, along with the analytical workflow.
References
- 1. L-Alanine (3,3,3-Dâ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. L-Alanine (3,3,3-Dâ, 99%) - Cambridge Isotope Laboratories, DLM-248-1 [isotope.com]
- 3. iroatech.com [iroatech.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.com [shimadzu.com]
- 10. manuals.plus [manuals.plus]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. cms.mz-at.de [cms.mz-at.de]
- 13. documents.thermofisher.com [documents.thermofisher.com]
L-Alanine-d3 as an Internal Standard: A Comparative Guide to Linearity and Detection Range in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of L-Alanine in biological matrices is crucial for a wide range of studies, from metabolic research to clinical diagnostics. The use of a stable isotope-labeled internal standard is paramount for achieving reliable and reproducible results with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of the performance of L-Alanine-d3 as an internal standard against other common alternatives, supported by experimental data, to aid in the selection of the most appropriate analytical strategy.
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis as they exhibit nearly identical physicochemical properties to the analyte of interest. This ensures they co-elute and experience similar ionization effects, effectively compensating for variability during sample preparation and analysis. L-Alanine-d3, a deuterated analog of L-Alanine, is a widely used internal standard for this purpose.
Comparative Analysis of Internal Standards for L-Alanine Quantification
The choice of internal standard can significantly impact the linearity and sensitivity of an LC-MS/MS assay. While L-Alanine-d3 is a popular choice, other stable isotope-labeled and structural analog internal standards are also employed. The following tables summarize the performance characteristics of various internal standards for L-Alanine quantification in plasma and urine based on published literature.
Linearity and Range of Detection in Human Plasma
| Internal Standard | Analytical Method | Linearity Range (µM) | LLOQ (µM) | Correlation Coefficient (r²) | Reference |
| L-Alanine-d3 (or other SIL) | LC-MS/MS | 5 - 500 | 5 | >0.990 | [1] |
| Uniformly ¹³C, ¹⁵N-labeled AAs | LC-MS/MS | 40 - 1000 | 40 | Not Specified | [2] |
| Isotopically Labeled Internal Standards | LC-MS/MS | Not Specified | Not Specified | >0.993 | [3] |
Note: Due to the high physiological concentrations of L-Alanine in plasma, dilution of the sample is often necessary to fall within the linear range of the assay.[1]
Linearity and Range of Detection in Human Urine
| Internal Standard | Analytical Method | Linearity Range (µmol/L) | LLOQ (µmol/L) | Correlation Coefficient (r²) | Reference |
| Deuterated Internal Standard | LC-MS/MS | up to 1000 | 1 | Not Specified | [4] |
| ¹³C and ¹⁵N Uniformly Labeled AAs | LC-MS/MS | Not Specified | Not Specified | >0.995 | [5] |
| Norvaline | UPLC-MS/MS | 0.2 - 200 (for rat urine) | 0.2 | Not Specified | [6] |
| 5-aminovaleric acid | HPLC-Fluorescence | 0.25 - 25 pmol (on column) | 16.7 - 74.7 fmol (on column) | >0.998 | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical performance. Below are representative protocols for sample preparation and LC-MS/MS analysis of L-Alanine in plasma and urine.
Sample Preparation
Plasma:
-
To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[8]
-
Vortex the mixture for 30 seconds.
-
Refrigerate at 4°C for 30 minutes, then centrifuge at 12,000 rpm for 5 minutes.[8]
-
Take 50 µL of the supernatant and mix with 450 µL of the internal standard solution (e.g., L-Alanine-d3 in mobile phase A).[8]
-
Vortex for 30 seconds before injecting into the LC-MS/MS system.[8]
Urine:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at high speed to pellet any particulate matter.
-
Dilute the supernatant with an appropriate volume of the internal standard solution in the initial mobile phase. The dilution factor should be optimized based on the expected L-Alanine concentration.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A mixed-mode column, such as an Acclaim™ Trinity™ column, is often used for the separation of polar compounds like amino acids.[8][9]
-
Mobile Phase A: Ammonium formate in water (e.g., pH 2.8).[8][9]
-
Mobile Phase B: A mixture of ammonium formate in water and acetonitrile (e.g., 80:20 v/v).[8][9]
-
Gradient: A gradient elution is typically employed to achieve optimal separation of a wide range of amino acids.
-
Flow Rate: A typical flow rate is around 0.5-0.6 mL/min.[2]
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry:
-
Ionization: Heated electrospray ionization (HESI) in positive ion mode is commonly used.[8]
-
Acquisition Mode: Selected Reaction Monitoring (SRM) is used for quantification.[8]
-
Transitions: The specific precursor and product ion transitions for L-Alanine and the chosen internal standard (e.g., L-Alanine-d3) need to be optimized.
-
Visualizing the Workflow
A clear understanding of the experimental process is essential for successful implementation. The following diagrams illustrate the key workflows in a typical bioanalytical method for L-Alanine.
Caption: A generalized workflow for the bioanalysis of L-Alanine.
Caption: The principle of internal standard correction in LC-MS/MS.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods for L-Alanine. Stable isotope-labeled internal standards, such as L-Alanine-d3, are demonstrably superior due to their ability to closely mimic the behavior of the endogenous analyte, thereby providing more accurate and precise quantification. While non-deuterated structural analogs like Norvaline can be used, they may not compensate as effectively for matrix effects and variability in sample processing. The data presented in this guide, compiled from various scientific sources, underscores the importance of using a stable isotope-labeled internal standard for achieving high-quality data in L-Alanine bioanalysis. Researchers should carefully validate their chosen internal standard to ensure it meets the required performance characteristics for their specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. Quantitative urine amino acid analysis using liquid chromatography tandem mass spectrometry and aTRAQ reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cms.mz-at.de [cms.mz-at.de]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Inter-Laboratory Comparison of Analytical Methods Utilizing L-Alanine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of analytical methods using L-Alanine-d3 as an internal standard for the quantification of alanine. The data presented is based on inter-laboratory proficiency testing schemes, offering insights into the reproducibility and accuracy of these methods in a real-world setting. This document is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical protocols.
L-Alanine-d3 is a stable isotope-labeled form of the amino acid L-alanine. It is widely used as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of endogenous L-alanine in various biological matrices. The principle of IDMS relies on the addition of a known amount of the isotopically labeled standard to a sample. The labeled and unlabeled forms of the analyte are co-purified and analyzed by mass spectrometry. Since the labeled internal standard behaves nearly identically to the endogenous analyte during sample preparation and analysis, it effectively corrects for analyte loss and variations in instrument response, leading to highly accurate and precise measurements.
Quantitative Data from Inter-Laboratory Comparisons
The following tables summarize the performance of laboratories in the quantification of alanine, primarily in serum, as part of the European Research Network for Diagnosis and Management of Inherited Disorders of Metabolism (ERNDIM) Quantitative Schemes for Amino Acids. While the specific internal standard used by each laboratory is not always detailed in the summary reports, the use of isotopically labeled standards like L-Alanine-d3 is a common practice for high-quality amino acid analysis by LC-MS/MS, a prevalent methodology among participants. This data provides a valuable benchmark for the expected performance of such methods in a multi-laboratory environment.
Table 1: Inter-Laboratory Performance for Alanine Quantification (ERNDIM 2022) [1]
| Parameter | Value |
| Number of Datasets Submitted | 300 |
| Mean Concentration (µmol/L) | Varies by sample |
| Inter-laboratory CV (%) | 8.55% |
| Within-laboratory Precision (CV) | 4.8% |
| Recovery | 97% |
| Linearity (r) | 0.997 |
Table 2: Inter-Laboratory Performance for Alanine Quantification (ERNDIM 2023) [2]
| Parameter | Value |
| Number of Datasets Submitted | 286 |
| Mean Concentration (µmol/L) | Varies by sample |
| Inter-laboratory CV (%) | 8.56% |
| Within-laboratory Precision (CV) | 4.8% |
| Recovery | 99% |
| Linearity (r) | 0.998 |
Table 3: Inter-Laboratory Performance for Various Amino Acids (ERNDIM 2015) [3]
| Performance Group | Inter-laboratory CV (%) | Number of Amino Acids |
| Good Precision | ≤ 12% | 18 |
| Intermediate Precision | 12% - 15% | 5 |
| Poor Performance | > 16% | 5 |
These tables demonstrate that the quantification of alanine generally shows good to excellent performance in inter-laboratory comparisons, with low within-laboratory variability and acceptable variation between laboratories. This high level of reproducibility underscores the robustness of the analytical methods commonly employed, including those using L-Alanine-d3 as an internal standard.
Experimental Protocols
A typical experimental workflow for the quantification of L-alanine in a biological matrix (e.g., plasma) using L-Alanine-d3 as an internal standard by LC-MS/MS is detailed below.
1. Sample Preparation
-
Protein Precipitation: To a 100 µL aliquot of the plasma sample, add 400 µL of a precipitation solution (e.g., methanol or acetonitrile containing the L-Alanine-d3 internal standard at a known concentration).
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation. Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the amino acids, and transfer it to a clean vial for analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used for the separation of amino acids.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution is typically employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the amino acids.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL of the prepared sample supernatant.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
L-Alanine (unlabeled): Precursor ion (m/z) -> Product ion (m/z) (e.g., 90.0 -> 44.1)
-
L-Alanine-d3 (labeled): Precursor ion (m/z) -> Product ion (m/z) (e.g., 93.0 -> 46.1)
-
-
Data Analysis: The concentration of endogenous L-alanine is determined by calculating the ratio of the peak area of the unlabeled L-alanine to the peak area of the L-Alanine-d3 internal standard and comparing this ratio to a calibration curve prepared with known concentrations of unlabeled L-alanine and a constant concentration of the internal standard.
-
Mandatory Visualizations
Experimental Workflow for Amino Acid Quantification using L-Alanine-d3 Internal Standard
Caption: Workflow for L-alanine quantification using L-Alanine-d3.
The Glucose-Alanine Cycle
The glucose-alanine cycle is a key metabolic pathway that facilitates the transport of nitrogen from muscle to the liver in a non-toxic form (alanine). In the liver, the carbon skeleton of alanine is used for gluconeogenesis to produce glucose, which can then be returned to the muscles for energy. L-Alanine-d3 can be used as a tracer to study the flux through this and other related metabolic pathways.
Caption: The Glucose-Alanine Cycle between muscle and liver.
References
The Decisive Advantage: Why L-Alanine-d3-1 is the Gold Standard Internal Standard
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision that profoundly impacts data quality. This guide provides an objective comparison of L-Alanine-d3-1, a stable isotope-labeled internal standard (SIL-IS), against other alternatives, primarily structural analogs. The evidence overwhelmingly demonstrates that this compound offers superior performance in mitigating common analytical challenges, leading to more reliable and robust bioanalytical data.
In the complex environment of biological matrices, even the most sophisticated analytical instrumentation, such as liquid chromatography-mass spectrometry (LC-MS), is susceptible to variations that can compromise the integrity of quantitative results. An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample to correct for these variations. While various types of internal standards exist, SIL-ISs have emerged as the preferred choice in regulated bioanalysis due to their unique ability to mimic the analyte of interest throughout the entire analytical process.
Unparalleled Compensation for Analytical Variability
A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium ²H, carbon-13 ¹³C, nitrogen-15 ¹⁵N). This compound is the deuterated form of L-Alanine. This subtle change in mass allows the SIL-IS to be distinguished from the analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical. This near-identical nature is the foundation of its superiority over structural analogs, which are different chemical compounds with similar but not identical properties.
The primary advantages of using a deuterated internal standard like this compound stem from its ability to more effectively compensate for two critical analytical challenges: matrix effects and extraction variability.
Mitigating Matrix Effects
Matrix effects, the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the sample matrix, are a major challenge in LC-MS/MS. Because this compound is chemically almost identical to L-Alanine, it co-elutes during chromatographic separation and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to a more accurate and precise quantification of the analyte. Structural analogs, however, may not co-elute perfectly and can be affected differently by the matrix, leading to compromised data quality.
Ensuring Consistent Extraction Recovery
The process of extracting the analyte from a complex biological matrix can be prone to variability. A deuterated internal standard, due to its identical chemical properties, will have the same extraction recovery as the analyte. A structural analog, with
Assessing the Kinetic Isotope Effect of L-Alanine-d3-1 in Metabolic Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise measurement of metabolic fluxes is paramount to understanding cellular physiology and identifying novel therapeutic targets. Stable isotope tracers are indispensable tools in these investigations, and the choice of tracer can significantly impact experimental outcomes. This guide provides an objective comparison of L-Alanine-d3-1 with other metabolic tracers, focusing on the assessment of its kinetic isotope effect (KIE) and its performance in metabolic studies.
Understanding the Kinetic Isotope Effect
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. In the case of this compound, the substitution of three hydrogen atoms with deuterium on the methyl group can lead to a slower rate of enzymatic reactions involving the cleavage of a C-H bond. This is due to the greater bond energy of the C-D bond compared to the C-H bond. Understanding and accounting for the KIE is crucial for the accurate interpretation of metabolic flux data. Deuterium labeling can lead to significant KIEs due to the 100% mass increase from protium to deuterium, which can be more pronounced than the KIE observed with 13C labeling.[1]
Comparison of this compound with Alternative Tracers
This compound offers a unique tool to probe specific metabolic pathways. Its metabolism is intrinsically linked to central carbon metabolism through its conversion to pyruvate. This makes it a valuable tracer for studying glycolysis, gluconeogenesis, and the tricarboxylic acid (TCA) cycle.
Performance Comparison with Other Alanine Isotopologues
The choice of isotopic label on alanine can significantly influence the measured metabolic flux rates. A study comparing various isotopically labeled alanines provides insight into the potential effects of deuteration.
| Tracer | Alanine Flux (μmol·kg⁻¹·h⁻¹) | Key Observations |
| [3,3,3-²H₃]alanine (L-Alanine-d3) | 474 ± 41 | Highest measured flux rate, potentially reflecting a more comprehensive view of whole-body alanine turnover.[2] |
| [1-¹³C]alanine | 297 ± 12 | Intermediate flux rate, tracing the carboxyl group.[2] |
| [3-¹³C]alanine | 317 ± 22 | Intermediate flux rate, tracing the methyl carbon.[2] |
| [¹⁵N]alanine | 226 ± 7 | Slowest turnover rate, reflecting nitrogen metabolism specifically.[2] |
| Note: Data is for [3,3,3-²H₃]alanine, which is chemically similar to this compound and provides the most relevant available data for comparison. |
These results underscore the importance of selecting the appropriate tracer for the specific metabolic question being addressed. The higher flux observed with deuterated alanine may be attributed to different metabolic fates and exchange processes of the labeled methyl group compared to the carbon backbone or the amino group.
Comparison with [U-¹³C]-Glucose
[U-¹³C]-Glucose is a widely used tracer for central carbon metabolism. A comparison with this compound highlights their complementary strengths.
| Feature | This compound | [U-¹³C]-Glucose |
| Primary Entry Point | Pyruvate pool via alanine aminotransferase. | Glycolysis at the glucose-6-phosphate step. |
| Key Pathways Traced | TCA cycle, gluconeogenesis, amino acid metabolism.[3] | Glycolysis, Pentose Phosphate Pathway (PPP), TCA cycle.[4][5] |
| Kinetic Isotope Effect | Potentially significant due to deuterium substitution.[1] | Generally smaller KIE compared to deuterated tracers.[1] |
| Advantages | Provides a direct measure of pyruvate-centric fluxes and amino acid metabolism. Can be used to study the glucose-alanine cycle between tissues.[6] | Provides a comprehensive view of glucose metabolism and its branching pathways. |
| Considerations | The KIE must be considered and potentially corrected for in flux calculations. | May not fully capture metabolic contributions from other substrates like amino acids. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results in metabolic tracer studies. Below are generalized protocols for cell culture experiments using this compound.
Protocol 1: Cell Culture Labeling and Metabolite Extraction for GC-MS Analysis
Objective: To quantify the incorporation of deuterium from this compound into downstream metabolites.
-
Cell Culture: Culture mammalian or bacterial cells to the desired confluency or density in standard growth medium.
-
Tracer Introduction: Replace the standard medium with a medium containing a known concentration of this compound. The optimal concentration should be determined empirically to ensure sufficient labeling without causing metabolic perturbations.
-
Incubation: Incubate the cells for a predetermined time course to allow the tracer to be metabolized and incorporated into downstream metabolites.
-
Metabolic Quenching: Rapidly quench metabolic activity by aspirating the medium and adding an ice-cold quenching solution (e.g., 80% methanol at -20°C).
-
Metabolite Extraction: Scrape the cells and collect the cell suspension. Perform a two-phase extraction using a methanol:water:chloroform solvent system to separate polar and nonpolar metabolites.
-
Sample Preparation for GC-MS: Collect the polar phase (methanol/water layer). Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator. Derivatize the dried metabolites to make them volatile for GC-MS analysis (e.g., silylation using MTBSTFA).
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system to separate and quantify the mass isotopologues of target metabolites.
Protocol 2: In Vitro NMR Spectroscopy for Real-time Flux Analysis
Objective: To monitor the real-time metabolic fate of this compound.
-
Cell Perfusion: Utilize a perfusion system to maintain cell viability within an NMR spectrometer.
-
Tracer Administration: Introduce this compound into the perfusion medium at a defined concentration.
-
NMR Data Acquisition: Acquire ²H or ¹³C NMR spectra over time to monitor the appearance of deuterium-labeled metabolites.
-
Data Analysis: Quantify the signal intensities of the labeled metabolites over time to determine metabolic flux rates.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for visualizing the complex relationships in metabolic studies.
Caption: Metabolic fate of this compound in central carbon metabolism.
References
- 1. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alanine kinetics in humans: influence of different isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative flux analysis in mammals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Derivatization Methods for L-Alanine-d3-1 Analysis
The accurate quantification of L-Alanine-d3-1, a stable isotope-labeled form of the amino acid L-alanine, is critical in various research fields, particularly in metabolic studies and clinical diagnostics. Due to its polar nature, derivatization is a key step to enhance its volatility and improve chromatographic separation and detection sensitivity, especially for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analysis. This guide provides a comparative overview of common derivatization methods for this compound, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their analytical needs.
Overview of Common Derivatization Strategies
Derivatization of amino acids like this compound typically involves the chemical modification of their primary amine and carboxylic acid functional groups. The choice of derivatization reagent and method depends on the analytical platform (GC-MS or LC-MS), the required sensitivity, and whether chiral separation is necessary. The most prevalent derivatization strategies include silylation, acylation with chloroformates, and chiral derivatization for enantiomeric separation.
Quantitative Comparison of Derivatization Methods
The selection of an appropriate derivatization agent is crucial for achieving desired analytical performance. The following table summarizes quantitative data for common derivatization reagents applicable to the analysis of alanine. While specific data for this compound is limited, the data for alanine provides a reliable reference.
| Derivatization Reagent | Method | Typical Sample Matrix | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Silylation (GC-MS) | Plasma, Urine, Tissues | ~0.15 ng/mL (in urine)[1] | Forms stable derivatives, produces characteristic mass spectra[2] | Sensitive to moisture, may require lengthy sample drying[2] |
| Methyl Chloroformate (MCF) | Acylation (GC-MS) | Aqueous samples, Plasma | Not explicitly found for alanine | Rapid reaction in aqueous media, cost-effective[2] | Requires liquid-liquid extraction[2] |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Acylation (LC-MS) | General amino acid analysis | Average of 150 fmol[3] | Good sensitivity, widely used for LC-MS[3][4] | By-products may interfere with detection[4] |
| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's Reagent) | Chiral Derivatization (LC-MS) | Biological extracts | Down to 87.7 nM[5] | Enables separation of enantiomers, high sensitivity[5][6][7] | Derivatization can be slow for some amino acids[7] |
| Diethyl ethoxymethylenemalonate (DEEMM) | Acylation (LC-MS) | General amino acid analysis | Average of 150 fmol[3] | Good LOQs and wide dynamic linear range[3] | Can have problematic chromatographic separation[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of derivatization procedures. Below are representative protocols for the key derivatization methods discussed.
Silylation with MTBSTFA for GC-MS Analysis
This method is widely used due to the stability of the resulting derivatives.
-
Sample Preparation: A 50 µL aliquot of the sample containing this compound is dried completely under a stream of nitrogen.
-
Derivatization: 100 µL of MTBSTFA and 100 µL of a solvent like acetonitrile are added to the dried sample.
-
Reaction: The mixture is heated at 100 °C for 2 to 4 hours to ensure complete derivatization.
-
Analysis: After cooling, the sample can be directly injected into the GC-MS system.
Acylation with Methyl Chloroformate (MCF) for GC-MS Analysis
This method is advantageous for its rapid reaction in aqueous solutions.[2]
-
Sample Preparation: The aqueous sample containing this compound is mixed with a pyridine solution.
-
Derivatization: Methyl chloroformate is added, and the mixture is vortexed to facilitate the reaction. This is a two-step process that derivatizes both the amino and carboxyl groups.
-
Extraction: The derivatives are extracted into an organic solvent like chloroform.
-
Analysis: The organic layer is collected and injected into the GC-MS.
Chiral Derivatization with FDAA (Marfey's Reagent) for LC-MS Analysis
This method is employed for the separation of D- and L-amino acid enantiomers.[5][7]
-
Sample Preparation: The sample containing this compound is dissolved in a bicarbonate buffer (pH ~9.0).
-
Derivatization: A solution of FDAA in acetone is added to the sample.
-
Reaction: The reaction mixture is incubated at a controlled temperature (e.g., 40°C) for a specific time (can be up to overnight for some amino acids) with shaking.
-
Quenching: The reaction is stopped by adding an acid (e.g., hydrochloric acid).
-
Analysis: The sample is then diluted and injected into the LC-MS system for analysis.
Workflow and Process Visualization
The following diagrams illustrate the general experimental workflow for the derivatization and analysis of this compound.
Caption: General workflow for this compound analysis.
The logical relationship for selecting a derivatization method based on the analytical requirements is depicted below.
Caption: Decision tree for selecting a derivatization method.
Conclusion
The choice of derivatization method for this compound analysis is a critical decision that impacts the quality and reliability of the results.
-
For GC-MS analysis , MTBSTFA offers high stability and sensitivity, making it a robust choice, although it requires anhydrous conditions.[8] MCF presents a faster, more cost-effective alternative suitable for aqueous samples.[2]
-
For LC-MS analysis , reagents like FMOC-Cl and DEEMM provide good sensitivity for general amino acid profiling.[3]
-
When chiral separation is the primary goal, FDAA (Marfey's reagent) is the gold standard, enabling the accurate quantification of L- and D-enantiomers by LC-MS.[5][7]
Researchers should carefully consider the specific requirements of their study, including the sample matrix, required sensitivity, and the need for chiral separation, to select the most appropriate derivatization strategy. The protocols and comparative data presented in this guide serve as a valuable resource for making an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03604E [pubs.rsc.org]
- 6. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography-Mass Spectrometry Analysis for Protein Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating L-Alanine-d3-1: A Performance Comparison Across Mass Spectrometry Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective evaluation of L-Alanine-d3-1, a stable isotope-labeled internal standard, for the quantitative analysis of L-Alanine. Its performance is compared across various mass spectrometry (MS) platforms, providing supporting data and detailed experimental protocols to aid in method development and platform selection.
Data Presentation: Quantitative Performance Overview
The selection of an appropriate internal standard and MS platform is critical for achieving accurate and robust quantification of L-Alanine in complex biological matrices. Below is a summary of typical performance characteristics of L-Alanine analysis, for which this compound serves as an internal standard, across three common MS platforms: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap. It is important to note that the presented values are derived from various sources and are intended to be illustrative rather than a direct, head-to-head comparison, as experimental conditions can vary.
Table 1: Illustrative Performance Metrics for L-Alanine Quantification Across Different MS Platforms
| Parameter | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Typical Limit of Quantification (LOQ) | 1 fmol on-column[1] | Not explicitly stated, but generally higher than QqQ | Not explicitly stated, but comparable to or better than Q-TOF |
| Linear Dynamic Range | 4 orders of magnitude[1] | Not explicitly stated | 3 orders of magnitude[2] |
| Precision (%CV) | <15%[2] | Not explicitly stated | <15% at low QC, <4% at high QC[2] |
| Accuracy (% Bias) | Within ±15% | Not explicitly stated | 85-115%[2] |
Table 2: Comparison of this compound with an Alternative Internal Standard
| Feature | This compound (Deuterated) | L-Alanine-¹³C₃ (¹³C-labeled) |
| Chromatographic Co-elution | May exhibit a slight retention time shift relative to the analyte. | Typically co-elutes perfectly with the analyte. |
| Isotopic Stability | Generally stable, but H/D back-exchange is a possibility if the label is on an exchangeable site. | Highly stable as the ¹³C is integrated into the carbon backbone. |
| Cost-Effectiveness | Generally more cost-effective and widely available. | Often more expensive to synthesize. |
| Potential for Interference | Minimal | Minimal |
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is a general guideline for the extraction of L-Alanine from plasma samples.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing this compound at a concentration appropriate for the expected endogenous L-Alanine levels.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.
LC-MS/MS Method
The following are typical starting conditions for the analysis of L-Alanine. Method optimization is recommended for specific applications and matrices.
-
LC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 × 150 mm, 2.7 µm)[3].
-
Mobile Phase A: 10% 200 mM ammonium formate (pH 3) in water[3].
-
Mobile Phase B: 10% 200 mM ammonium formate (pH 3) in 90% acetonitrile[3].
-
Flow Rate: 0.6 mL/min[3].
-
Injection Volume: 5 µL[3].
-
Column Temperature: 30°C[3].
-
MS System: Agilent 6490 Triple Quadrupole LC/MS or equivalent[3].
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
L-Alanine: To be determined empirically
-
This compound: To be determined empirically
-
Visualizations
References
Safety Operating Guide
Proper Disposal of L-Alanine-d3-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of L-Alanine-d3-1, a stable isotope-labeled amino acid. While L-Alanine and its deuterated forms are generally not classified as hazardous substances, prudent laboratory practices and adherence to local regulations are mandatory for all chemical waste.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
-
Engineering Controls : Handle this compound in a well-ventilated area. A chemical fume hood is recommended to minimize the potential for inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE) :
-
Hand Protection : Wear protective gloves.
-
Eye Protection : Use approved safety goggles or glasses.
-
Skin and Body Protection : Wear a lab coat or appropriate clothing to prevent skin contact.[3]
-
Handle in accordance with good industrial hygiene and safety practices.[1] Avoid creating dust when handling the solid form.[4][5]
Step-by-Step Disposal Protocol
The disposal of this compound should always be in accordance with federal, state, and local environmental regulations. Never dispose of this chemical down the drain or in regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Identification and Segregation
-
Identify the Waste : Classify the waste as solid this compound, contaminated labware (e.g., weigh boats, pipette tips), or liquid solutions containing the compound.
-
Segregate the Waste : Do not mix this compound waste with other chemical waste streams unless instructed to do so by your EHS guidelines. Keep it separate from incompatible materials, such as strong oxidizing agents.[2]
Step 2: Containerization and Labeling
-
Select a Container : Use a designated, leak-proof, and chemically compatible waste container with a tightly fitting cap.[6] The original product container is often a suitable choice if it is in good condition.
-
Label the Container : Clearly label the waste container with the full chemical name, "this compound," and indicate that it is "Chemical Waste for Disposal." Ensure the label is legible and securely attached.
Step 3: Waste Accumulation and Storage
-
Solid Waste : Carefully transfer solid this compound and contaminated disposable labware into the labeled waste container. Avoid generating dust.
-
Liquid Waste : Collect aqueous or solvent-based solutions containing this compound in a separate, appropriately labeled liquid waste container.
-
Storage : Store the sealed waste container in a designated, secure waste accumulation area away from incompatible materials.[5]
Step 4: Final Disposal
-
Consult EHS : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
Recommended Disposal Method : The most common and recommended method for the final disposal of this compound is incineration in a suitable combustion chamber by a licensed waste disposal company.[3] This ensures the complete destruction of the compound.
Quantitative Data Summary
The chemical and physical properties of this compound are nearly identical to those of L-Alanine. The following table summarizes key data relevant to its handling and disposal.
| Property | Data | Reference |
| Chemical Formula | C₃H₄D₃NO₂ | |
| Appearance | White crystalline powder | [2] |
| Stability | Stable under normal conditions | [1] |
| Solubility | Soluble in water, slightly soluble in alcohol | [2] |
| Incompatible Materials | Strong oxidizing agents | [2] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
Experimental Protocols
Accidental Spill Cleanup Protocol
In the event of a spill, follow these steps:
-
Ensure Safety : Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Contain the Spill : For solid spills, prevent the generation of dust.
-
Clean the Spill :
-
Decontaminate the Area : Wash the spill site thoroughly with soap and water after the material has been collected.[2]
-
Dispose of Waste : Treat all cleanup materials as chemical waste and dispose of them according to the procedures outlined above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling L-Alanine-d3-1
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for L-Alanine-d3-1, a stable isotope-labeled amino acid. The following procedures and recommendations are designed to ensure safe operational handling and disposal.
Hazard Identification and Classification
According to available Safety Data Sheets (SDS), L-Alanine and its deuterated forms are not classified as hazardous substances or mixtures.[1][2] However, it is prudent laboratory practice to handle all chemicals with caution, as unpredictable reactions are always possible.[3]
Personal Protective Equipment (PPE)
Consistent with good laboratory practice, the following personal protective equipment should be worn when handling this compound. A risk assessment should be conducted for specific procedures to determine if additional protection is required.[1]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be ANSI Z87.1 compliant to provide protection from splashes and dust. A face shield may be worn in addition if there is a significant splash hazard.[1] |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. For prolonged or direct contact, consider double-gloving or using thicker, chemical-resistant gloves. Always wash hands after removing gloves.[1][4] |
| Body Protection | Laboratory Coat | Protects skin and clothing from potential spills.[1][4] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust is generated and engineering controls (like a fume hood) are not sufficient, a NIOSH-approved respirator may be necessary.[1][4] |
| Foot Protection | Closed-Toe Shoes | Essential for preventing injuries from spills or dropped objects.[1] |
Physical and Chemical Properties of L-Alanine
The following table summarizes key quantitative data for L-Alanine, which is chemically similar to this compound.
| Property | Value |
| Molecular Formula | C₃H₄D₃NO₂[5] |
| Molecular Weight | 92.11 g/mol [6] |
| Melting Point | 314.5°C[7] |
| Boiling Point | 212.9 ± 23.0°C (Predicted)[7] |
| Density | 1.432 g/cm³[7] |
| Solubility in Water | 166.5 g/L (at 25°C)[7] |
| Storage Conditions | 2-8°C[7] |
Operational Plan: Step-by-Step Handling Procedures
-
Receiving and Storage :
-
Weighing and Solution Preparation :
-
Experimental Use :
First Aid Measures
-
If inhaled : Move the person into fresh air. If breathing is difficult, give artificial respiration.[3][4]
-
In case of skin contact : Wash off with soap and plenty of water.[3][4]
-
In case of eye contact : Flush eyes with water as a precaution. Remove contact lenses if present and easy to do so. Continue rinsing.[3][4]
-
If swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person.[3][4] In all cases of exposure, seek medical attention if you feel unwell.[3]
Spill Management and Disposal Plan
Spill Management :
In the event of a spill, ensure the area is well-ventilated and wear the appropriate PPE as outlined above.[1]
-
Solid Spill : Carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled, and sealed container for disposal.[1][8]
-
Liquid Spill : Absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9]
-
After material pickup is complete, wash the spill site.[3]
Disposal Plan :
All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste : Collect solid waste, including contaminated consumables (e.g., weigh paper, gloves), in a clearly labeled and sealed container.[9]
-
Liquid Waste : Collect liquid waste in a clearly labeled and sealed container.
-
Container Disposal : Empty containers should be rinsed thoroughly with a suitable solvent. The rinsate should be collected as liquid waste. Dispose of the clean container according to institutional guidelines.[9] Do not let the product enter drains.[2]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. L-Alanine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. caymanchem.com [caymanchem.com]
- 6. L-Alanine-3,3,3-d3 | C3H7NO2 | CID 12205391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. sdfine.com [sdfine.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
